molecular formula C10H14O B1582631 2-Methyl-1-phenylpropan-1-ol CAS No. 611-69-8

2-Methyl-1-phenylpropan-1-ol

Cat. No.: B1582631
CAS No.: 611-69-8
M. Wt: 150.22 g/mol
InChI Key: GMDYDZMQHRTHJA-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylpropan-1-ol
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InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870687
Record name 2-Methyl-1-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
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CAS No.

611-69-8, 14898-86-3
Record name 2-Methyl-1-phenyl-1-propanol
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Record name 2-methyl-1-phenylpropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

2-Methyl-1-phenylpropan-1-ol, also known by synonyms such as α-isopropylbenzyl alcohol, is a chiral secondary alcohol that holds significant value as a versatile building block in advanced organic synthesis.[1] Its molecular structure, featuring a phenyl group and an isopropyl group attached to a stereogenic carbinol center, makes it a critical starting material for introducing chirality into more complex target molecules.[1] This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, discusses the experimental rationale for their determination, and explores their implications for its application in research and development.

Core Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for designing synthetic routes, developing purification strategies, and ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[2][3][4][5]
Molecular Weight 150.22 g/mol [2][3][5]
CAS Number 611-69-8 (for racemate)[4][5]
14898-86-3 (for R-enantiomer)[3]
34857-28-8 (for S-enantiomer)[6]
Appearance Colorless liquid or white crystal[7]
Boiling Point 226-228 °C (at 760 mmHg)[8]
124-125 °C (at 15 mmHg)[1][4][9]
Melting Point ~80-82 °C (for (R)-(+)-enantiomer)[7]
Density 0.964 - 0.971 g/cm³ at 25°C[4][8][6]
Refractive Index (n20/D) ~1.513[4][7][10]
Flash Point 86 °C - 96 °C[4][8][11]
Solubility Not miscible or difficult to mix in water. Soluble in organic solvents like ethanol and ether.[4][8][7]

In-Depth Analysis of Physicochemical Characteristics

Molecular Structure and Chirality: The Key to Asymmetric Synthesis

The utility of this compound is fundamentally rooted in its structure. It possesses a single stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group). This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of this stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1] The presence of this chiral center allows the molecule to be used as a chiral auxiliary or a starting material for the synthesis of enantiomerically pure compounds, which is a critical demand in modern drug development.[1] The distinct biological activities often exhibited by single-enantiomer drugs compared to their racemic mixtures underscore the importance of this property.[1]

Solubility and Polarity: Implications for Reaction and Formulation

The molecule's solubility profile is dictated by the interplay between the polar hydroxyl (-OH) group and the nonpolar phenyl and isopropyl groups.

  • Aqueous Solubility: It has very low solubility in water.[4][8] The large nonpolar surface area of the phenyl and isopropyl groups dominates, preventing effective solvation by water molecules.

  • Organic Solubility: It is readily soluble in common organic solvents such as ethanol, ether, and chloroform.[8][7]

Expert Insight: This differential solubility is a cornerstone of its practical application. Its miscibility with organic solvents makes it an ideal substrate for a wide range of organic reactions. Furthermore, its immiscibility with water is highly advantageous for workup procedures, allowing for straightforward extraction of the product from an aqueous phase into an organic solvent following a reaction.

Thermal Properties: Guiding Purification and Safe Handling

The boiling and flash points are critical parameters for both purification and safety.

  • Boiling Point: The relatively high boiling point of 226-228 °C at atmospheric pressure indicates strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group.[8] For purification, vacuum distillation is the method of choice, as it allows the compound to boil at a much lower temperature (e.g., 124-125 °C at 15 mmHg), preventing potential thermal decomposition.[1][4][9]

  • Flash Point: With a flash point around 86-96 °C, this compound is classified as a combustible liquid.[4][8][11] This means it must be kept away from open flames, sparks, and other sources of ignition.[11]

Experimental Determination of Properties: A Methodological Overview

As a Senior Application Scientist, the focus is not just on the data, but on the integrity of its measurement. The determination of these physicochemical properties relies on well-established, self-validating analytical techniques.

G cluster_0 Core Molecular Structure cluster_1 Resulting Properties cluster_2 Key Applications A This compound B Chiral Center A->B C Hydroxyl & Phenyl Groups A->C I Photoinitiator Precursors A->I serves as D Enantiomeric Forms (R/S) B->D enables E Specific Polarity & Solubility C->E determines F Asymmetric Synthesis (Chiral Building Block) D->F critical for G Pharmaceutical Intermediates E->G useful in H Fragrance & Flavor Synthesis E->H useful in

References

2-Methyl-1-phenylpropan-1-ol CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methyl-1-phenylpropan-1-ol, a chiral alcohol with significant applications in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and practical applications, grounded in established scientific principles.

Core Compound Identification

This compound is an aromatic alcohol. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-2-methyl-1-phenylpropan-1-ol.

IdentifierInformationSource
CAS Number 611-69-8 (for the racemate)[1][2]
14898-86-3 (for (R)-enantiomer)[1]
34857-28-8 (for (S)-enantiomer)
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
SMILES CC(C)C(C1=CC=CC=C1)O[2]
InChI InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3[2]
InChIKey GMDYDZMQHRTHJA-UHFFFAOYSA-N[2]
Molecular Structure

The structure of this compound features a phenyl group and an isopropyl group attached to a carbinol carbon. This substitution pattern is crucial to its utility in asymmetric synthesis.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Appearance Colorless to light yellow liquid[3]
Boiling Point 124-125 °C at 15 mmHg
Density 0.964 g/mL
Refractive Index 1.5130
Solubility Not miscible or difficult to mix in water

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The Grignard reaction and the reduction of a corresponding ketone are two of the most common and reliable approaches.

Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with isobutyraldehyde. The causality behind this choice lies in the highly nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) in anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add bromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings and the formation of a cloudy grey solution indicate the formation of phenylmagnesium bromide.

  • Reaction with Isobutyraldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or a dilute solution of sulfuric acid. This step protonates the intermediate alkoxide to yield the desired alcohol.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.[4]

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard PhBr Bromobenzene PhBr->Grignard Ether Anhydrous Ether Ether->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate Hydrolysis Hydrolysis (NH4Cl or H2SO4) Intermediate->Hydrolysis Extraction Extraction with Ether Hydrolysis->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the Grignard synthesis of this compound.

Asymmetric Reduction of 2-Methyl-1-phenylpropan-1-one

For the synthesis of enantiomerically pure (R)- or (S)-2-methyl-1-phenylpropan-1-ol, the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone), is a highly effective strategy.[5] This approach is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often associated with a single enantiomer.[5]

Biocatalytic reduction using microorganisms like Lactobacillus paracasei has been shown to produce (R)-2-methyl-1-phenylpropan-1-ol with high yields and excellent enantiomeric excess (>99%).[6] This "green chemistry" approach offers an environmentally friendly alternative to traditional chemical reductants.[6]

Applications in Research and Drug Development

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis.[1][5]

Chiral Auxiliary and Building Block

The enantiomers of this compound can be used as chiral auxiliaries to control the stereochemistry of a reaction, or as starting materials for the synthesis of more complex chiral molecules.[7] Its structural features are analogous to other 1,2-amino alcohols that have been successfully employed in asymmetric synthesis.[7]

Precursor for Biologically Active Molecules

Phenylpropanolamine derivatives have been investigated for a wide range of pharmacological activities.[8][9] While this compound itself is not a therapeutic agent, its structural motif is found in various biologically active compounds. For instance, it can serve as a precursor for the synthesis of certain β-adrenoblockers.[5] The broader class of phenylpropanolamines has been historically used as decongestants and appetite suppressants.[10][11]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons of the phenyl group, the carbinol carbon, the methine carbon of the isopropyl group, and the two methyl carbons.[2][12]

  • Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2][13]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.[2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • General Precautions: Handle in a well-ventilated place.[14] Wear suitable protective clothing, including gloves and safety goggles.[14][15] Avoid contact with skin and eyes, and avoid inhalation of vapors.[14][15]

  • Fire Safety: This compound is a combustible liquid.[15] Keep away from heat, sparks, open flames, and other ignition sources.[15] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances.[15][16]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[14]

    • In case of eye contact: Rinse cautiously with water for several minutes.[14]

    • If inhaled: Move the person into fresh air.[14]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[14]

In all cases of exposure, seek medical attention if symptoms persist.[14][16]

Conclusion

This compound is a versatile chemical compound with significant utility in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with its valuable chiral properties, makes it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory setting.

References

An In-depth Technical Guide to 2-Methyl-1-phenylpropan-1-ol: Synthesis, Analysis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, stereochemistry, synthesis methodologies, analytical characterization, and its role as a valuable chiral building block.

Chemical Identity and Nomenclature

The nomenclature of a chemical entity is fundamental to scientific communication. The compound with the chemical structure featuring a phenyl group and an isobutyl group attached to a hydroxyl-bearing carbon is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

The IUPAC name for this compound is This compound .[1][2] This name is derived by identifying the longest carbon chain containing the hydroxyl group (propanol), with a phenyl group at position 1 and a methyl group at position 2.

Due to its widespread use and historical naming conventions, this compound is also known by several synonyms. Understanding these is crucial when searching literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Name Type Name/Identifier Reference
Synonym α-Isopropylbenzyl alcohol[3]
Synonym Isopropylphenylcarbinol[1]
Synonym 1-Phenyl-2-methylpropyl alcohol[1]
CAS Number (racemate) 611-69-8[1]
CAS Number ((R)-enantiomer) 14898-86-3[2]
CAS Number ((S)-enantiomer) 34857-28-8
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][2]

Stereochemistry and Its Importance

A key feature of this compound is the presence of a stereocenter at the carbon atom bonded to the hydroxyl group (C1). This chirality gives rise to two enantiomers, (R)-2-Methyl-1-phenylpropan-1-ol and (S)-2-Methyl-1-phenylpropan-1-ol, which are non-superimposable mirror images of each other.

The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral building blocks like this compound is of paramount importance in drug discovery and development.[4]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired stereochemical outcome (racemic or enantiomerically pure) and the scale of the synthesis.

Racemic Synthesis via Grignard Reaction

A common and straightforward method for preparing racemic this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with isobutyraldehyde.

G cluster_reactants Reactants cluster_products Products Phenylmagnesium_bromide Phenylmagnesium bromide Intermediate Magnesium alkoxide intermediate Phenylmagnesium_bromide->Intermediate Nucleophilic attack Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate Final_Product This compound (racemic) Intermediate->Final_Product Acidic workup

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene or chlorobenzene

  • Isobutyraldehyde

  • Aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute strong acid (e.g., 10-20% sulfuric acid or hydrochloric acid)[5]

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene or chlorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine crystal color (if used as an initiator) and gentle refluxing.[6] After the addition is complete, the mixture is typically refluxed for a period to ensure complete formation of the phenylmagnesium halide.

  • Reaction with Isobutyraldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde in the anhydrous solvent dropwise from the dropping funnel.[5] Maintain the temperature to control the exothermic reaction. After the addition, the reaction mixture is stirred at room temperature to ensure completion.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute strong acid.[5] This protonates the intermediate magnesium alkoxide to yield the desired alcohol and converts the magnesium salts into water-soluble species.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure this compound.[5]

Enantioselective Synthesis via Asymmetric Reduction

For applications in drug development, obtaining a single enantiomer of this compound is often necessary. A powerful method to achieve this is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone).

One of the most reliable and widely used methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[7][8][9]

G cluster_reactants Reactants cluster_products Products Ketone 2-Methyl-1-phenylpropan-1-one Product (R)- or (S)-2-Methyl-1-phenylpropan-1-ol Ketone->Product Asymmetric Reduction Reducing_Agent Borane (BH3) Reducing_Agent->Product Catalyst (S)- or (R)-CBS Catalyst Catalyst->Product

Caption: Asymmetric synthesis via CBS reduction.

Experimental Protocol: CBS Reduction of 2-Methyl-1-phenylpropan-1-one

Materials:

  • 2-Methyl-1-phenylpropan-1-one

  • (R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)[8]

  • Borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous hydrochloric acid

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the CBS catalyst (typically 5-10 mol%) in anhydrous THF.

  • Addition of Reagents: Cool the solution to the recommended temperature (often between 0 °C and room temperature). Add the borane source dropwise to the catalyst solution. Then, add a solution of 2-methyl-1-phenylpropan-1-one in anhydrous THF dropwise over a period of time.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ketone.

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol. The mixture is then acidified with aqueous hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The enantiomerically enriched alcohol can be further purified by flash column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

A greener alternative for the enantioselective synthesis of (R)-2-methyl-1-phenylpropan-1-ol involves the use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the bioreduction of 2-methyl-1-phenylpropan-1-one, achieving high yields and excellent enantiomeric excess (>99%).[10]

Analytical Characterization

The identity and purity of this compound must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data Interpretation (Illustrative):

  • Aromatic protons (phenyl group): A multiplet in the range of δ 7.2-7.4 ppm.

  • Methine proton (-CH-OH): A doublet at a specific chemical shift, coupled to the adjacent methine proton.

  • Methine proton (-CH-(CH₃)₂): A multiplet, coupled to the methine proton at C1 and the two methyl groups.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which can vary with concentration and solvent. This peak can be exchanged with D₂O.

  • Methyl protons (-(CH₃)₂): Two doublets, due to the diastereotopic nature of the methyl groups in the chiral environment.[11]

¹³C NMR Spectral Data Interpretation (Illustrative):

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the two methine carbons, and the two methyl carbons.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight. The gas chromatogram will show the retention time of the compound, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern.[3]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12][13] Ensure the sample is free of particulates by filtration or centrifugation.[12][13]

  • GC Conditions: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure good separation.

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. The mass spectrum will provide the molecular weight and fragmentation pattern for structural confirmation.

Chiral Gas Chromatography (Chiral GC)

To determine the enantiomeric purity (enantiomeric excess, ee) of a chirally enriched sample, chiral GC is the method of choice. This technique uses a stationary phase that contains a chiral selector, which allows for the separation of the two enantiomers.

Protocol for Chiral GC Analysis:

  • Column Selection: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., CP Chirasil-DEX CB), is used.[14]

  • Sample Preparation: The sample can be analyzed directly or after derivatization. Derivatization of the alcohol to an ester (e.g., acetate) can sometimes improve the separation of the enantiomers.[14]

  • Analysis: The sample is injected into the GC, and the two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Applications in Drug Development and Organic Synthesis

This compound, particularly in its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of more complex molecules, especially in the pharmaceutical industry.[4] Its structural features allow for the introduction of a specific stereocenter into a target molecule.

The class of phenylpropanol derivatives is frequently investigated for various biological activities and is integral in the synthesis of complex molecules such as certain beta-adrenoblockers.[4] While specific examples of marketed drugs containing the this compound core are not readily found, its utility lies in its role as a versatile intermediate for the synthesis of new chemical entities with potential therapeutic applications.

The broader class of phenylpropanolamine derivatives, which are structurally related, has been explored for various medicinal purposes.[15] Furthermore, chiral 1,2-amino alcohols, which can be synthesized from precursors like this compound, are important as chiral auxiliaries or ligands in asymmetric synthesis, a cornerstone of modern pharmaceutical manufacturing.[15]

Conclusion

This compound is a valuable chiral alcohol with significant applications in organic synthesis and drug discovery. A thorough understanding of its nomenclature, stereochemistry, and synthetic methodologies is essential for its effective use. The protocols provided in this guide for its racemic and enantioselective synthesis, along with methods for its analytical characterization, offer a practical resource for researchers and professionals in the field. The continued exploration of this and similar chiral building blocks will undoubtedly contribute to the development of new and improved therapeutic agents.

References

A-Technical-Guide-to-the-Chirality-and-Stereoisomers-of-2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1][2] This guide provides a comprehensive technical overview of the chirality and stereoisomers of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol of significant interest in organic synthesis and pharmaceutical research.[3][4] We will delve into the stereochemical attributes of this molecule, explore various synthetic strategies for controlling its chirality, and detail the analytical techniques used for the separation and characterization of its enantiomers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of chiral molecules, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Chirality in Drug Development

Over half of the drugs currently in use are chiral compounds, and a significant portion of these are marketed as racemates, which are equimolar mixtures of two enantiomers.[1] However, it is widely recognized that enantiomers of a chiral drug can exhibit marked differences in their biological activities.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse side effects.[1][2] This underscores the critical importance of producing single-enantiomer drugs to enhance efficacy and safety.[5][6]

Chiral alcohols, in particular, are crucial building blocks in the synthesis of many pharmaceuticals.[3][7] Their asymmetric carbon atoms provide a scaffold for constructing complex, enantiomerically pure molecules.[7] this compound serves as an excellent case study to illustrate the principles of chirality and the methodologies employed to control and analyze stereoisomers.

Stereochemistry of this compound

This compound possesses a single chiral center, the carbon atom bonded to the hydroxyl (-OH) group, a phenyl group, an isopropyl group, and a hydrogen atom.[3] This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-Methyl-1-phenylpropan-1-ol and (S)-2-Methyl-1-phenylpropan-1-ol.

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter is assigned as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to the chiral carbon are prioritized as follows:[3]

  • -OH (hydroxyl group): Highest priority due to the higher atomic number of oxygen.[3]

  • -C₆H₅ (phenyl group): Second priority.[3]

  • -CH(CH₃)₂ (isopropyl group): Third priority.[3]

  • -H (hydrogen atom): Lowest priority.[3]

By orienting the molecule with the lowest priority group pointing away, the sequence of the remaining groups determines the configuration. A clockwise sequence corresponds to the (R)-enantiomer, while a counter-clockwise sequence indicates the (S)-enantiomer.

G Chiral Center of this compound C C* OH OH (1) C->OH Ph Phenyl (2) C->Ph iPr Isopropyl (3) C->iPr H H (4) C->H G Synthetic Routes to Chiral this compound cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution Prochiral Ketone Prochiral Ketone Biocatalytic Reduction Biocatalytic Reduction Prochiral Ketone->Biocatalytic Reduction Chiral Product (R or S) Chiral Product (R or S) Biocatalytic Reduction->Chiral Product (R or S) Racemic Alcohol Racemic Alcohol Enzymatic Resolution Enzymatic Resolution Racemic Alcohol->Enzymatic Resolution Separated Enantiomers Separated Enantiomers Enzymatic Resolution->Separated Enantiomers

References

A Guide to the Structural Elucidation of 2-Methyl-1-phenylpropan-1-ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in drug development and scientific research, NMR is not merely an analytical tool but a fundamental methodology for confirming molecular identity, elucidating stereochemistry, and assessing purity. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol, demonstrating the power of NMR in detailed structural characterization.

The principle of NMR involves the interaction of atomic nuclei with an external magnetic field.[3][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited to higher energy states. The subsequent relaxation and emission of energy are detected, generating the NMR spectrum.[3] The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[5]

This guide will delve into the practical aspects of sample preparation, spectral acquisition, and the detailed interpretation of the ¹H and ¹³C NMR data for this compound, providing a comprehensive reference for researchers.

Experimental Protocol: A Self-Validating System

The integrity of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines the standard operating procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[1][6] The use of a higher concentration for ¹³C NMR is necessitated by the low natural abundance of the ¹³C isotope (~1.1%) and its smaller magnetic moment, which results in inherently lower sensitivity compared to ¹H NMR.[7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial.[8] Deuterated solvents are crucial as they are "invisible" in the ¹H NMR spectrum and provide a deuterium signal that the spectrometer uses for field-frequency locking, ensuring the stability of the magnetic field during acquisition.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Internal Standard:

    • Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS serves as the universal internal reference standard for ¹H and ¹³C NMR in organic solvents.[8][9] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm. This provides a reliable reference point for the chemical shifts of the analyte.[9]

  • Instrumental Parameters:

    • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns.[9]

    • For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle to allow for a shorter relaxation delay, a spectral width of approximately 12 ppm, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[10]

    • For ¹³C NMR: A proton-decoupled experiment is standard. This technique irradiates the protons, causing them to rapidly change spin states, which decouples them from the ¹³C nuclei. The result is a spectrum of sharp singlets for each unique carbon, simplifying the spectrum and enhancing the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower sensitivity, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are necessary.[7]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different proton environments, their relative ratios, and their connectivity through spin-spin coupling.

Data Summary
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.25 - 7.40Multiplet5HAr-H
b4.37Doublet1HCH (OH)Ph
c2.05Multiplet1HCH (CH₃)₂
d1.90 (approx.)Singlet (broad)1HOH
e0.95Doublet3HCH
f0.78Doublet3HCH ₃'

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Structural Visualization with Proton Assignments

Caption: Structure of this compound with ¹H assignments.

Interpretation of the ¹H Spectrum
  • Aromatic Protons (a, δ 7.25-7.40): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.[11] The slight differences in the electronic environments of the ortho, meta, and para protons result in overlapping signals.[12] The downfield shift is due to the anisotropic effect of the aromatic ring current, which deshields the attached protons.[13]

  • Benzylic Proton (b, δ 4.37): This signal, corresponding to the proton on the carbon bearing both the phenyl and hydroxyl groups, appears as a doublet. Its significant downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the electronegative oxygen atom.[14] It is split into a doublet by the single neighboring proton on the isopropyl group (H-c), following the n+1 rule (1+1=2).[15]

  • Isopropyl Methine Proton (c, δ 2.05): This proton is coupled to the benzylic proton (H-b) and the six protons of the two methyl groups. This would theoretically result in a complex multiplet (a doublet of septets). Its chemical shift is further upfield than the benzylic proton as it is further from the deshielding phenyl and hydroxyl groups.

  • Hydroxyl Proton (d, δ ~1.90): The hydroxyl proton signal is often broad and does not exhibit clear coupling. This is due to rapid chemical exchange with other protic species (like trace water) in the solvent, which averages out the spin states. Its chemical shift is variable and dependent on concentration, solvent, and temperature.

  • Isopropyl Methyl Protons (e, f, δ 0.95 and 0.78): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center (the carbon bonded to the OH and Phenyl groups). This magnetic non-equivalence means they reside in slightly different chemical environments and therefore have different chemical shifts, each appearing as a doublet due to coupling with the methine proton (H-c).[16]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Data Summary
SignalChemical Shift (δ, ppm)Assignment
1143.5C -Ar (quaternary)
2128.3C H-Ar
3127.5C H-Ar
4126.8C H-Ar
579.5C H(OH)Ph
635.2C H(CH₃)₂
719.1C H₃
817.5C H₃'

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Structural Visualization with Carbon Assignments

Caption: Structure of this compound with ¹³C assignments.

Interpretation of the ¹³C Spectrum
  • Aromatic Carbons (δ 126-144): Four signals are observed in the aromatic region (typically 110-160 ppm).[17] The quaternary carbon (C-1, ipso-carbon) attached to the aliphatic chain is the most downfield in this region and is typically of lower intensity. The other three signals correspond to the two ortho, two meta, and one para carbons, which are chemically distinct.

  • Carbinol Carbon (δ 79.5): The signal for the carbon atom bonded to the hydroxyl group (C-5) appears significantly downfield in the aliphatic region. This is a direct result of the strong deshielding effect of the electronegative oxygen atom.[17]

  • Isopropyl Methine Carbon (δ 35.2): The methine carbon of the isopropyl group (C-6) is found at a typical chemical shift for a tertiary aliphatic carbon.

  • Isopropyl Methyl Carbons (δ 19.1 and 17.5): Consistent with the ¹H NMR data, the two methyl carbons (C-7 and C-8) are diastereotopic and thus magnetically non-equivalent, giving rise to two distinct signals in the upfield region of the spectrum, which is characteristic for aliphatic methyl groups.[18]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing functional groups, including the monosubstituted phenyl ring, the benzylic methine, the hydroxyl group, and the diastereotopic isopropyl group. The ¹³C NMR spectrum corroborates this structure by identifying all eight unique carbon environments. This guide demonstrates how a systematic approach to NMR data acquisition and interpretation provides definitive structural evidence, an essential capability for researchers in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-phenylpropan-1-ol. Designed for researchers and professionals in analytical chemistry and drug development, this document delves into the core fragmentation mechanisms, offering field-proven insights into the structural elucidation of benzylic alcohols.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ) is a benzylic alcohol whose structure presents a fascinating case study for mass spectrometry.[1] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices. The principles of EI-MS involve the ionization of a molecule to form a molecular ion (M⁺•), which is often energetically unstable and undergoes fragmentation into smaller, charged ions.[2] The resulting mass spectrum is a unique fingerprint of the molecule, dictated by the relative stability of the possible fragment ions.

For alcohols, the molecular ion peak is frequently weak or entirely absent due to the high propensity for fragmentation initiated by the hydroxyl group.[3] The fragmentation of this compound is dominated by specific cleavage and rearrangement pathways, which will be explored in detail.

Section 1: The Molecular Ion and Primary Fragmentation Pathways

Upon electron ionization, this compound forms a molecular ion at a mass-to-charge ratio (m/z) of 150. However, consistent with the behavior of many alcohols, this peak is often of very low abundance.[3][4] The initial fragmentation is primarily driven by the formation of more stable cationic species through distinct pathways.

Alpha-Cleavage: The Dominant Fragmentation Route

The most significant fragmentation mechanism for alcohols is alpha-cleavage (α-cleavage), which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3] This process is highly favored because it leads to the formation of a resonance-stabilized oxonium ion. For this compound, α-cleavage occurs at the C1-C2 bond.

This cleavage results in the loss of an isopropyl radical (•CH(CH₃)₂, mass 43 u), generating the base peak of the spectrum at m/z 107 . This ion is particularly stable due to the delocalization of the positive charge across the phenyl ring and the oxygen atom.

Alternatively, cleavage can result in the formation of the isopropyl cation, [(CH₃)₂CH]⁺, at m/z 43 by losing the C₆H₅CH(OH)• radical. The isopropyl cation is a relatively stable secondary carbocation, making this a notable peak in the spectrum.[3]

G cluster_alpha α-Cleavage M [C₆H₅-CH(OH)-CH(CH₃)₂]⁺• m/z 150 L_isopropyl - •CH(CH₃)₂ M->L_isopropyl L_benzyl - •C₆H₅CH(OH) M->L_benzyl F107 [C₆H₅-CH=OH]⁺ m/z 107 (Base Peak) F43 [CH(CH₃)₂]⁺ m/z 43 L_isopropyl->F107 L_benzyl->F43

Caption: Dominant α-cleavage pathways for this compound.

Dehydration and Benzylic Fragments

Another common fragmentation pathway for alcohols is the loss of a water molecule (dehydration), leading to an [M-18]⁺• ion.[3] For this compound, this would result in a peak at m/z 132 .

Cleavage of the bond between the phenyl group and the side chain (benzylic cleavage) can lead to the formation of the phenyl cation, [C₆H₅]⁺, at m/z 77 . This ion is a hallmark of many aromatic compounds. The phenyl cation can undergo further fragmentation by losing acetylene (C₂H₂) to produce the [C₄H₃]⁺ ion at m/z 51 .[1]

Section 2: Secondary Fragmentation and Key Rearrangements

The high-abundance fragment ions, particularly the base peak, can undergo subsequent fragmentation, providing further structural information.

Elucidating the Prominent m/z 79 Ion

A significant peak in the spectrum appears at m/z 79 . This ion is not formed by a simple cleavage but through a characteristic rearrangement of the m/z 107 ion. This process is analogous to the fragmentation of benzyl alcohol itself.[5] The [C₆H₅CH=OH]⁺ ion (m/z 107) can rearrange, followed by the loss of a neutral carbon monoxide (CO, mass 28 u) molecule. This loss results in the formation of the [C₆H₇]⁺ ion at m/z 79 (107 - 28 = 79). The stability of the resulting ion contributes to the high intensity of this peak.[1][5]

G F107 [C₆H₅-CH=OH]⁺ m/z 107 Rearrangement Rearrangement F107->Rearrangement LossCO - CO Rearrangement->LossCO F79 [C₆H₇]⁺ m/z 79 LossCO->F79 G A Sample Prep (Analyte in Solvent) B GC Injection (250°C) A->B C GC Separation (Temperature Ramp) B->C D MS Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection & Data (Spectrum Generation) E->F

References

Infrared (IR) spectroscopy of 2-Methyl-1-phenylpropan-1-ol functional groups.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Vibrational Story of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis. It operates on a fundamental principle: covalent bonds within a molecule are not static but are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes. The resulting IR spectrum—a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹)—serves as a unique molecular "fingerprint." More importantly, it provides direct, non-destructive insight into the functional groups present within the molecular structure.[1][2]

This guide provides a detailed technical analysis of the infrared spectrum of this compound. As a molecule incorporating a secondary alcohol, a monosubstituted phenyl ring, and an isopropyl alkyl structure, it presents a rich and illustrative case study for spectral interpretation. We will explore the theoretical underpinnings of its characteristic absorptions, present a robust experimental protocol for acquiring high-quality data, and perform a systematic interpretation of its spectrum. This document is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for structural elucidation and material identification.

Molecular Structure and Key Functional Groups

To effectively interpret the IR spectrum, we must first understand the molecular architecture of this compound. The key functional groups that will give rise to characteristic absorption bands are the hydroxyl group, the phenyl group, and the alkyl framework.

G A 1. Instrument Preparation (Run background scan) B 2. Sample Application (Place a drop of this compound on ATR crystal) A->B C 3. Data Acquisition (Collect sample spectrum, typically 16-32 scans) B->C D 4. Data Processing (Perform ATR and baseline corrections) C->D E 5. Spectral Analysis (Identify and assign absorption peaks) D->E

References

Methodological & Application

Enantioselective Synthesis of (R)-2-Methyl-1-phenylpropan-1-ol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols

(R)-2-Methyl-1-phenylpropan-1-ol is a chiral secondary alcohol that serves as a valuable building block in the asymmetric synthesis of more complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1] Its defined stereochemistry at the carbinol center, bearing both a phenyl and an isopropyl group, makes it a critical intermediate for introducing chirality into target molecules. The demand for enantiopure compounds is driven by the fact that different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.

This guide provides a detailed technical overview and validated protocols for the enantioselective synthesis of (R)-2-Methyl-1-phenylpropan-1-ol. We will explore two powerful and distinct methodologies: biocatalytic asymmetric reduction using whole-cell catalysts and chemocatalytic asymmetric hydrogenation leveraging Noyori-type ruthenium catalysts. The choice between these methods often depends on factors such as desired scale, substrate scope, cost, and environmental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the production of this key chiral intermediate.

Comparative Overview of Synthetic Strategies

The primary and most efficient route to optically active (R)-2-Methyl-1-phenylpropan-1-ol is the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenylpropan-1-one (also known as isobutyrophenone). This transformation can be achieved with high enantioselectivity using either biocatalysts or chiral metal complexes.

FeatureBiocatalytic Reduction (e.g., Lactobacillus paracasei)Chemocatalytic Hydrogenation (e.g., Noyori Catalyst)
Catalyst Whole microbial cells or isolated enzymes (dehydrogenases)Chiral transition metal complexes (e.g., Ru-BINAP)
Reaction Conditions Mild (near ambient temperature and pressure), aqueous mediaOften requires elevated pressure and temperature, organic solvents
Enantioselectivity Often excellent (>99% ee)Typically high to excellent (90->99% ee)
"Green" Chemistry High, uses renewable resources, biodegradable catalystsModerate, involves heavy metals and organic solvents
Substrate Scope Can be broad but is enzyme-specificGenerally very broad
Cost Potentially lower due to inexpensive media and catalyst regenerationHigher due to precious metal catalysts and chiral ligands

PART 1: Biocatalytic Asymmetric Reduction of 2-Methyl-1-phenylpropan-1-one

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective transformations under environmentally benign conditions.[2][3][4][5] Whole-cell biocatalysts, such as strains of Lactobacillus, are particularly advantageous as they contain the necessary enzymes (alcohol dehydrogenases) and cofactors (NADH/NADPH), along with a built-in cofactor regeneration system.

Mechanism of Biocatalytic Ketone Reduction

The enzymatic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site orients the ketone in a specific manner, leading to the hydride attack on one of the two prochiral faces, thus determining the stereochemistry of the resulting alcohol. A co-substrate, such as glucose or isopropanol, is often used to regenerate the reduced cofactor, allowing for a catalytic cycle.

Biocatalytic Ketone Reduction cluster_0 Cofactor Regeneration cluster_1 Ketone Reduction Co-substrate Co-substrate Co-product Co-product Co-substrate->Co-product  Enzyme NAD(P)+ NAD(P)+ NAD(P)H NAD(P)H NAD(P)+->NAD(P)H ADH Alcohol Dehydrogenase (from Lactobacillus) NAD(P)H->ADH Hydride Donation Ketone 2-Methyl-1-phenylpropan-1-one Ketone->ADH Alcohol (R)-2-Methyl-1-phenylpropan-1-ol ADH->NAD(P)+ Oxidized Cofactor ADH->Alcohol caption Figure 1: Biocatalytic reduction workflow.

Caption: Figure 1: Biocatalytic reduction workflow.

Protocol 1: Whole-Cell Bioreduction with Lactobacillus paracasei BD101

This protocol is adapted from successful reductions of other prochiral ketones using Lactobacillus paracasei BD101, a strain known for its high enantioselectivity in reducing bulky ketones.[2][3][6]

Materials:

  • Lactobacillus paracasei BD101

  • MRS Broth (de Man, Rogosa and Sharpe)

  • 2-Methyl-1-phenylpropan-1-one

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Phosphate buffer (pH 7.0)

Equipment:

  • Shaking incubator

  • Centrifuge

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate 100 mL of sterile MRS broth with a single colony of Lactobacillus paracasei BD101.

    • Incubate at 30°C with shaking at 150 rpm for 24 hours.

    • Harvest the cells by centrifugation at 5000 rpm for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) and resuspend in 50 mL of the same buffer.

  • Bioreduction:

    • In a 250 mL Erlenmeyer flask, combine the 50 mL of cell suspension with glucose (1 g, to serve as the energy source and for cofactor regeneration).

    • Add 2-methyl-1-phenylpropan-1-one (100 mg) to the mixture.

    • Seal the flask and incubate at 30°C with shaking at 200 rpm.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing by TLC or GC.

  • Work-up and Purification:

    • Once the starting material is consumed (typically 24-48 hours), saturate the reaction mixture with NaCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-2-Methyl-1-phenylpropan-1-ol.

PART 2: Asymmetric Hydrogenation with Noyori-Type Catalysts

The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a highly efficient and versatile method for the enantioselective reduction of ketones and olefins.[7][8] The reaction typically employs a Ruthenium(II) catalyst with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Mechanism of Noyori Asymmetric Hydrogenation

The mechanism of Noyori asymmetric hydrogenation is understood to involve a metal-ligand cooperative effect. The Ru(II) center, the chiral diphosphine ligand, and a diamine ligand work in concert to activate hydrogen and deliver it to the ketone substrate. The chirality of the BINAP ligand creates a chiral pocket around the metal center, which forces the ketone to coordinate in a specific orientation, leading to the highly enantioselective formation of one alcohol enantiomer. For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is typically used.

Noyori Hydrogenation Catalytic Cycle RuCl2[(R)-BINAP] RuCl2[(R)-BINAP] (Precatalyst) Active_Catalyst [RuH(R)-BINAP]⁺ RuCl2[(R)-BINAP]->Active_Catalyst H₂ Substrate_Complex Ketone-Catalyst Complex Active_Catalyst->Substrate_Complex + Ketone Product_Complex Alcohol-Catalyst Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Product Product (R)-Alcohol Product_Complex->Product caption Figure 2: Simplified Noyori hydrogenation cycle.

Caption: Figure 2: Simplified Noyori hydrogenation cycle.

Protocol 2: Ru-(R)-BINAP Catalyzed Asymmetric Hydrogenation

This protocol provides a representative procedure for the asymmetric hydrogenation of 2-methyl-1-phenylpropan-1-one using a Ru-(R)-BINAP catalyst system.[8][9][10][11]

Materials:

  • 2-Methyl-1-phenylpropan-1-one

  • RuCl₂[(R)-BINAP] or a suitable precursor system like [RuCl₂(benzene)]₂ and (R)-BINAP

  • Anhydrous methanol or ethanol

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer and temperature control

  • Schlenk line and glassware for handling air-sensitive reagents

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (if starting from precursors):

    • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(benzene)]₂ and (R)-BINAP in anhydrous N,N-dimethylformamide (DMF).

    • Heat the mixture to 100°C for 10 minutes to form the RuCl₂--INVALID-LINK--n complex.

    • Cool the solution and use it directly or isolate the catalyst complex. For a more robust procedure, pre-formed catalysts like Ru(OCOCH₃)₂[(R)-BINAP] can be used.[10]

  • Asymmetric Hydrogenation:

    • Place 2-methyl-1-phenylpropan-1-one (e.g., 1.0 g) and the RuCl₂[(R)-BINAP] catalyst (substrate-to-catalyst ratio of 1000:1 to 10,000:1) into the glass liner of the autoclave.

    • Under a stream of argon, add degassed, anhydrous methanol (e.g., 10 mL).

    • Seal the autoclave, purge several times with hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 atm).

    • Heat the reaction to the desired temperature (e.g., 30-80°C) with vigorous stirring.

    • Monitor the reaction progress by observing the pressure drop.

  • Work-up and Purification:

    • After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Remove the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (R)-2-Methyl-1-phenylpropan-1-ol.

PART 3: Product Characterization and Quality Control

Spectroscopic Data

The identity and purity of the synthesized (R)-2-Methyl-1-phenylpropan-1-ol should be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.3 (m, 5H, Ar-H), ~4.4 (d, 1H, CH-OH), ~2.0 (m, 1H, CH-(CH₃)₂), ~1.8 (br s, 1H, OH), ~1.0 (d, 3H, CH₃), ~0.8 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~143, ~128, ~127, ~126, ~80, ~35, ~19, ~18.

  • IR (neat): ν ~3380 (br, O-H), ~3030, ~2960, ~1450, ~1050 cm⁻¹.

Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial for validating the success of the enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods.[12][13][14][15]

ee_Determination_Workflow Start Crude Product Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Chiral Column (HPLC/GC) Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV or other Detector Separate->Detect Chromatogram Obtain Chromatogram with two peaks Detect->Chromatogram Integrate Integrate Peak Areas (Area_R and Area_S) Chromatogram->Integrate Calculate Calculate ee: %ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integrate->Calculate caption Figure 3: Workflow for ee determination by chiral chromatography.

Caption: Figure 3: Workflow for ee determination by chiral chromatography.

Protocol 3: Chiral HPLC Method for ee Determination

This is a general method that should be optimized for the specific instrument and column used. Polysaccharide-based chiral stationary phases are often a good starting point.[12][14]

  • Column: Chiralcel OD-H or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The ratio may need to be adjusted to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and integrate the areas of the two enantiomer peaks. The (R)- and (S)-enantiomers will have different retention times. The elution order should be confirmed with a racemic standard.

Conclusion and Future Outlook

Both biocatalytic reduction with Lactobacillus paracasei and asymmetric hydrogenation with Noyori-type catalysts represent highly effective and reliable methods for the enantioselective synthesis of (R)-2-Methyl-1-phenylpropan-1-ol. The biocatalytic approach offers a "greener" alternative with mild reaction conditions, while the Noyori hydrogenation provides a more broadly applicable method with high turnover numbers.

The choice of method will depend on the specific requirements of the project. For large-scale, environmentally conscious manufacturing, the development of robust whole-cell biocatalytic processes is particularly attractive. For rapid synthesis and broader substrate compatibility, the well-established Noyori hydrogenation remains a powerful tool in the arsenal of the synthetic chemist. Further advancements in both enzyme engineering and catalyst design will continue to improve the efficiency and applicability of these important transformations.

References

Green synthesis of 2-Methyl-1-phenylpropan-1-ol using biocatalysts.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Green Synthesis of 2-Methyl-1-phenylpropan-1-ol Using Biocatalysts

Audience: Researchers, scientists, and drug development professionals

Introduction: Embracing Green Chemistry in Chiral Alcohol Synthesis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical industries. These molecules serve as critical building blocks for a vast array of bioactive compounds.[1] Traditionally, their production has often relied on methods that are resource-intensive and generate significant chemical waste. Green chemistry principles, however, advocate for the use of environmentally benign and sustainable synthetic routes.[2][3] Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, has emerged as a powerful tool in this endeavor, offering high selectivity under mild reaction conditions.[4]

This application note provides a detailed guide to the green synthesis of (R)-2-Methyl-1-phenylpropan-1-ol, a valuable chiral building block[1][5], through the asymmetric reduction of its corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one. We will focus on the use of whole-cell biocatalysts, specifically Lactobacillus paracasei, which has been demonstrated to be a highly effective and stereoselective catalyst for this transformation, yielding the desired (R)-enantiomer with excellent purity and yield.[2] Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of costly enzyme purification and the inherent presence of cofactor regeneration systems.[6][7]

Biocatalyst Selection and Rationale: Lactobacillus paracasei

The choice of biocatalyst is paramount for a successful biotransformation. For the asymmetric reduction of ketones, alcohol dehydrogenases (ADHs) are the key enzymes.[8][9] These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, generating a chiral alcohol.[9]

Lactobacillus species are a rich source of stereoselective ADHs.[10] Notably, a strain of Lactobacillus paracasei (BD101) has been identified as a highly efficient biocatalyst for the synthesis of (R)-2-methyl-1-phenylpropan-1-ol, achieving high yields and an enantiomeric excess (e.e.) of over 99%.[2] The use of whole cells of L. paracasei is particularly advantageous as the microorganism's native metabolic machinery can regenerate the required NADH cofactor, typically by utilizing a simple and inexpensive co-substrate like glucose.[11] This eliminates the need for the external addition of expensive cofactors and a separate regeneration system.

Experimental Workflow

The overall process for the green synthesis of (R)-2-Methyl-1-phenylpropan-1-ol can be divided into four main stages:

  • Biocatalyst Preparation: Culturing and harvesting the Lactobacillus paracasei cells.

  • Biotransformation: The enzymatic reduction of 2-methyl-1-phenylpropan-1-one using the whole-cell biocatalyst.

  • Product Extraction: Isolation of the chiral alcohol from the reaction medium.

  • Analysis: Determination of product yield and enantiomeric excess.

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_biotrans Biotransformation cluster_extract Product Extraction cluster_analysis Analysis Culture Culturing L. paracasei Harvest Harvesting Cells Culture->Harvest Reaction Whole-Cell Bioreduction Harvest->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Purification Extraction->Purification Yield Yield Determination (GC) Purification->Yield EE e.e. Determination (Chiral GC/HPLC) Purification->EE

Caption: Workflow for the biocatalytic synthesis of this compound.

Protocols

Protocol 1: Preparation of Lactobacillus paracasei Biocatalyst

This protocol describes the cultivation of Lactobacillus paracasei to generate sufficient cell mass for the biotransformation.

Materials:

  • Lactobacillus paracasei strain (e.g., from a culture collection)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Sterile physiological saline (0.9% w/v NaCl)

  • Centrifuge and sterile centrifuge tubes

  • Incubator (37°C)

  • Shaking incubator (optional)

Procedure:

  • Inoculation: Aseptically inoculate 100 mL of sterile MRS broth with a single colony or a cryopreserved stock of L. paracasei.

  • Incubation: Incubate the culture at 37°C for 24-48 hours without agitation. Lactobacillus species are typically facultative anaerobes or microaerophiles.[12]

  • Harvesting: After incubation, harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet by resuspending it in an equal volume of sterile physiological saline. Centrifuge again under the same conditions. Repeat this washing step twice to remove any residual media components.

  • Biocatalyst Preparation: After the final wash, the cell pellet can be used immediately for the biotransformation or stored at 4°C for a short period. For longer-term storage, the pellet can be lyophilized or stored as a paste at -20°C.

Protocol 2: Whole-Cell Biotransformation

This protocol details the asymmetric reduction of 2-methyl-1-phenylpropan-1-one.

Materials:

  • Washed Lactobacillus paracasei cell pellet (from Protocol 1)

  • 2-Methyl-1-phenylpropan-1-one (substrate)

  • Glucose (co-substrate)

  • Phosphate buffer (100 mM, pH 7.0)

  • Shaking incubator

  • Ethyl acetate

Reaction Setup:

Biotransformation_Setup cluster_components Reaction Components Flask Reaction Flask Shaking_Incubator Shaking Incubator Flask->Shaking_Incubator Incubate at 30-37°C with agitation Cells L. paracasei Cells Cells->Flask Substrate 2-Methyl-1-phenylpropan-1-one Substrate->Flask Buffer Phosphate Buffer (pH 7.0) Buffer->Flask Cosubstrate Glucose Cosubstrate->Flask

Caption: Schematic of the whole-cell biotransformation reaction setup.

Procedure:

  • Cell Suspension: In a suitable reaction vessel (e.g., an Erlenmeyer flask), suspend the washed L. paracasei cell pellet in 100 mM phosphate buffer (pH 7.0) to a final cell concentration of 50-100 g/L (wet cell weight).

  • Co-substrate Addition: Add glucose to the cell suspension to a final concentration of 1-5% (w/v). Glucose serves as the energy source for the cells and for the regeneration of the NADH cofactor.

  • Substrate Addition: Add 2-methyl-1-phenylpropan-1-one to the reaction mixture. The optimal substrate concentration should be determined empirically but can typically range from 1-10 g/L. The substrate can be added directly or as a solution in a water-miscible organic co-solvent like DMSO or ethanol (final co-solvent concentration should be low, e.g., <1-2% v/v, to avoid cell toxicity).

  • Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation (e.g., 150-200 rpm) for 24-72 hours.

  • Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or TLC.

  • Reaction Quenching and Extraction: Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging the mixture to pellet the cells. The supernatant, containing the product, is then extracted with an equal volume of ethyl acetate three times. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Optimization Parameters:

ParameterTypical RangeRationale
pH 6.0 - 8.0The activity of the intracellular alcohol dehydrogenases is pH-dependent. A neutral pH is often a good starting point.
Temperature 30 - 40°CBalances enzyme activity and stability. Lactobacillus species are mesophilic.
Cell Concentration 50 - 200 g/LHigher cell concentrations can lead to faster reaction rates but may also lead to mass transfer limitations.
Substrate Conc. 1 - 20 g/LHigh substrate concentrations can lead to substrate inhibition or toxicity to the cells.
Co-substrate Glucose, GlycerolProvides the necessary reducing equivalents for cofactor regeneration.
Protocol 3: Analysis of Yield and Enantiomeric Excess

This protocol describes the analysis of the final product to determine the yield and enantiomeric purity.

Materials:

  • Purified this compound

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Alternatively, a High-Performance Liquid Chromatograph (HPLC) with a chiral stationary phase.

  • Authentic racemic standard of this compound.

  • Authentic standard of the starting material, 2-methyl-1-phenylpropan-1-one.

Procedure for Chiral GC Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., ethyl acetate or hexane).

  • Standard Preparation: Prepare solutions of the racemic standard and the starting material at known concentrations.

  • GC Method:

    • Column: Chiral capillary column (e.g., Rt-βDEXsa).[13]

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: A temperature gradient may be necessary to achieve good separation. A typical starting point could be 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample of the purified product.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

    • The yield can be calculated by comparing the peak area of the product to a calibration curve generated from a standard of known concentration.

Expected Results:

Using Lactobacillus paracasei BD101, the bioreduction of 2-methyl-1-phenylpropan-1-one is expected to yield (R)-2-methyl-1-phenylpropan-1-ol with the following characteristics:

MetricExpected ValueReference
Yield ~90%[2]
Enantiomeric Excess (e.e.) >99%[2]
Configuration (R)[2]

Conclusion and Future Outlook

The use of whole-cell biocatalysis with Lactobacillus paracasei provides a green, efficient, and highly selective method for the synthesis of enantiomerically pure (R)-2-Methyl-1-phenylpropan-1-ol. This approach aligns with the principles of sustainable chemistry by operating under mild conditions, using a renewable catalyst, and minimizing waste.[3] The protocols outlined in this application note provide a robust framework for researchers to implement this methodology.

Future research in this area could focus on process optimization through metabolic and protein engineering to enhance the activity and stability of the key alcohol dehydrogenases. Furthermore, the immobilization of the whole cells could facilitate catalyst recycling and enable continuous flow processes, further improving the economic and environmental viability of this green synthetic route.

References

Grignard synthesis of 2-Methyl-1-phenylpropan-1-ol from isobutyraldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Grignard Synthesis of 2-Methyl-1-phenylpropan-1-ol

Abstract & Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile.[1][3] This application note provides a detailed protocol for the synthesis of the secondary alcohol this compound. This compound and its chiral variants are valuable building blocks in the synthesis of fine chemicals and pharmaceutical intermediates.[4][5][6][7]

The synthesis is achieved through a two-step process. First, the Grignard reagent, phenylmagnesium bromide, is prepared from the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.[8][9][10] Subsequently, the prepared reagent is reacted with isobutyraldehyde (2-methylpropanal). The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate.[11][12] An acidic workup then protonates this intermediate to yield the desired this compound.[11][13] This guide emphasizes the causality behind critical experimental choices, safety protocols, and characterization techniques to ensure a successful and reproducible synthesis.

Reaction Mechanism and Scientific Principles

The overall transformation is depicted below:

Overall Reaction:

Step 1: Phenylmagnesium Bromide Formation

C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Nucleophilic Addition & Workup

C₆H₅MgBr + (CH₃)₂CHCHO → C₆H₅CH(OMgBr)CH(CH₃)₂

C₆H₅CH(OMgBr)CH(CH₃)₂ + H₃O⁺ → C₆H₅CH(OH)CH(CH₃)₂ + Mg(OH)Br + H₂O

Formation of the Grignard Reagent

The synthesis of phenylmagnesium bromide is an oxidative insertion of magnesium metal into the carbon-bromine bond of bromobenzene. The mechanism involves single electron transfer steps on the surface of the magnesium metal.[14]

  • Anhydrous Conditions: The C-Mg bond is highly polarized, rendering the phenyl carbon strongly nucleophilic and extremely basic.[12][15] Grignard reagents react vigorously with protic solvents like water or alcohols.[1][2] Any trace of moisture will protonate and thus quench the reagent, forming benzene and halting the desired reaction.[13][16] Therefore, all glassware must be rigorously flame-dried, and anhydrous solvents are mandatory.[3][17]

  • Solvent Stabilization: Aprotic coordinating solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[8][10] The lone pairs on the ether oxygens coordinate to the magnesium center, forming a stable tetrahedral complex that solubilizes the reagent and maintains its reactivity.[8][10]

  • Initiation: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[14] Mechanical agitation (crushing the turnings) or chemical activation, often with a small crystal of iodine, is used to expose a fresh magnesium surface and initiate the exothermic reaction.[2][9][10]

Nucleophilic Addition to Isobutyraldehyde

The core C-C bond formation occurs in this step. The carbonyl group of isobutyraldehyde is polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich.[11][18] The nucleophilic phenyl group of the Grignard reagent attacks this electrophilic carbonyl carbon. This addition breaks the C=O pi bond, with the electrons moving onto the oxygen atom to form a tetrahedral magnesium alkoxide intermediate.[1][11][19]

Aqueous Workup

The final step is the protonation of the alkoxide intermediate. This is typically accomplished by carefully quenching the reaction mixture in a cold, acidic aqueous solution. A saturated solution of ammonium chloride (NH₄Cl) is often preferred for the initial quench as it is acidic enough to protonate the alkoxide but mild enough to prevent potential acid-catalyzed side reactions of the resulting alcohol.[20] This step neutralizes any unreacted Grignard reagent, protonates the product, and dissolves the inorganic magnesium salts (Mg(OH)Br), facilitating their removal during the extraction phase.[20]

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

Grignard_Synthesis_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Synthesis cluster_workup Part C: Workup & Purification cluster_analysis Part D: Characterization A1 Apparatus Setup (Flame-dried glassware, N2 atmosphere) A2 Charge Mg & Anhydrous Ether A1->A2 A3 Prepare Bromobenzene Solution A2->A3 A4 Initiate Reaction (Iodine crystal) A3->A4 A5 Formation of Phenylmagnesium Bromide (Observe reflux) A4->A5 B1 Cool Grignard Reagent (0°C Ice Bath) A5->B1 B2 Slow, Dropwise Addition of Isobutyraldehyde Solution B1->B2 B3 Reaction Stirring (Allow to warm to RT) B2->B3 C1 Reaction Quench (Slow addition to cold aq. NH4Cl) B3->C1 C2 Liquid-Liquid Extraction (Diethyl Ether) C1->C2 C3 Wash Organic Layer (Brine) C2->C3 C4 Dry Organic Layer (Anhydrous Na2SO4) C3->C4 C5 Solvent Removal (Rotary Evaporation) C4->C5 C6 Purification (Vacuum Distillation) C5->C6 D1 Obtain Physical Properties (Yield, Appearance) C6->D1 D2 Spectroscopic Analysis (IR, 1H NMR, 13C NMR) D1->D2

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
Magnesium TurningsMg24.312.67 g110Solid, flammable
BromobenzeneC₆H₅Br157.0115.7 g (10.5 mL)100Liquid, d=1.49 g/mL
IsobutyraldehydeC₄H₈O72.117.21 g (9.1 mL)100Liquid, d=0.79 g/mL
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~200 mL-Liquid, flammable, d=0.71 g/mL
IodineI₂253.811 small crystal-Solid, corrosive
Saturated aq. NH₄ClNH₄Cl53.49~100 mL-Aqueous solution
Saturated aq. NaCl (Brine)NaCl58.44~50 mL-Aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04~10-15 g-Solid, hygroscopic
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL round-bottom flask

  • 125 mL dropping (addition) funnel

  • Reflux condenser

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle with controller

  • Nitrogen gas inlet and bubbler

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

CAUTION: This procedure involves highly flammable solvents and water-reactive reagents. It must be performed in a certified chemical fume hood, away from any open flames or spark sources.[17][21]

Part A: Preparation of Phenylmagnesium Bromide
  • Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, the reflux condenser in the central neck, and the dropping funnel and nitrogen inlet in the side necks. Ensure all glassware is impeccably clean and dry. Flame-dry the entire apparatus under a gentle stream of nitrogen and allow it to cool to room temperature.[3][17]

  • Reagent Charging: Weigh 2.67 g (110 mmol) of magnesium turnings and place them in the reaction flask.

  • Initiation: Add one small crystal of iodine. The iodine will serve to activate the magnesium surface.[9]

  • Solution Preparation: In a separate dry flask, prepare a solution of 15.7 g (10.5 mL, 100 mmol) of bromobenzene in 40 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Reaction Start: Add approximately 10 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings. The reaction may not start immediately. If no signs of reaction (cloudiness, gentle bubbling, heat generation) are observed after 5-10 minutes, gently warm the flask with a heating mantle.[22] Once initiated, the reaction is exothermic, and the ether should begin to reflux on its own. The brown color of the iodine should fade as the reaction begins.[15]

  • Reagent Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. This controlled addition is crucial to prevent the reaction from becoming too vigorous.[15]

  • Completion: After the addition is complete, the mixture will be cloudy and greyish-brown. If reflux ceases, gently heat the mixture using a heating mantle for an additional 15-20 minutes to ensure all the magnesium has reacted. The final solution is the Grignard reagent, phenylmagnesium bromide.

Part B: Synthesis of this compound
  • Cooling: Remove the heating mantle and cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of 7.21 g (9.1 mL, 100 mmol) of isobutyraldehyde in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Controlled Reaction: Add the isobutyraldehyde solution dropwise to the cold, stirring Grignard reagent. This addition is highly exothermic; maintain a slow addition rate to keep the internal temperature below 10-15 °C.[21] A thick, white precipitate will form. Slow addition minimizes side reactions like enolization.[20]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part C: Workup and Purification
  • Quenching: Prepare a beaker containing ~100 mL of cold, saturated aqueous ammonium chloride solution and a large magnetic stir bar. While stirring vigorously, slowly pour the reaction mixture into the ammonium chloride solution. This process is exothermic and should be done carefully.[20]

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Two distinct layers should be visible. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[2][20]

  • Washing: Combine all the organic (ether) layers in the separatory funnel and wash them once with 50 mL of brine (saturated aq. NaCl). This helps to remove residual water from the organic phase.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal: Filter the dried solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will remain as a pale yellow oil.

  • Purification: Purify the crude oil via vacuum distillation. A patent for a similar process indicates high purity can be achieved this way.[6] Collect the fraction corresponding to the boiling point of this compound.

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this synthesis.[21]

  • Fire Hazard: Diethyl ether is extremely flammable and volatile (boiling point ~35 °C). All operations must be conducted in a fume hood, and all potential ignition sources must be eliminated.[17][21]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the aldehyde are highly exothermic. Rapid addition of reagents can lead to a runaway reaction, causing the solvent to boil violently.[21][23] Always maintain controlled addition rates and have an ice bath readily available for emergency cooling.

  • Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrocarbon gases. Ensure all equipment and reagents are scrupulously dry.[1][24]

  • Personal Protective Equipment (PPE): Chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) are mandatory at all times.[21][23][24]

  • Waste Disposal: Quench any unreacted Grignard reagent carefully before disposal. All chemical waste must be disposed of according to institutional guidelines.

Characterization and Expected Results

PropertyExpected Value
Appearance Colorless to pale yellow oil
Molecular Weight 150.22 g/mol [25][26]
Boiling Point ~109-113 °C at 12 mmHg
Theoretical Yield 15.02 g
Expected Yield 75-85% (A related patent reports yields up to 91.1%[6])
  • Infrared (IR) Spectroscopy: The product spectrum should show a characteristic broad absorption in the range of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol group. The strong C=O stretching peak from isobutyraldehyde (around 1725 cm⁻¹) should be absent.[2]

  • ¹H NMR Spectroscopy: Key expected signals include a multiplet for the aromatic protons (phenyl group), a signal for the carbinol proton (-CHOH), a multiplet for the isopropyl methine proton (-CH(CH₃)₂), and distinct signals for the two diastereotopic methyl groups of the isopropyl moiety.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons, the carbinol carbon (~75-80 ppm), and the aliphatic carbons of the isopropyl group.[25][27]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Magnesium surface is passivated (oxide layer).1. Rigorously re-dry all glassware and use freshly opened anhydrous solvent.[17] 2. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the Mg turnings with a dry glass rod to expose a fresh surface.[2][22]
Low yield of alcohol product. 1. Grignard reagent was prematurely quenched by moisture or acidic impurities. 2. Side reaction (enolization) of the aldehyde. 3. Side reaction (Wurtz coupling) forming biphenyl.1. Ensure absolute anhydrous conditions throughout the reagent preparation and reaction steps.[16] 2. Add the aldehyde solution slowly to the Grignard reagent at low temperature (0 °C).[20] 3. Use dilute solutions and maintain controlled temperature during Grignard formation.[3]
Product is contaminated with biphenyl. Wurtz-type homocoupling of phenylmagnesium bromide with unreacted bromobenzene.This is a common byproduct. It has a much higher boiling point than the desired product and can typically be removed by careful vacuum distillation.
Emulsion forms during workup. Magnesium salts have not fully dissolved or have precipitated.Add more diethyl ether and a small amount of dilute HCl or additional saturated NH₄Cl solution and shake gently until the layers separate clearly.

References

Application Notes & Protocols: Modern Synthetic Strategies in the Production of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Evolving Landscape of Pharmaceutical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process where the efficiency, purity, and scalability of each step are paramount. Central to this endeavor is the production of pharmaceutical intermediates , the molecular building blocks that are progressively assembled to form the final drug substance. The methodologies employed to create these intermediates have a profound impact on the overall viability of a drug manufacturing process, influencing everything from cost and safety to environmental footprint.

Historically, classical organic synthesis has been the bedrock of pharmaceutical production. However, the increasing complexity of new drug molecules and the stringent demands for enantiomeric purity, sustainability, and process safety have catalyzed the adoption of more advanced and elegant synthetic strategies. This guide delves into four cornerstone technologies that are revolutionizing the synthesis of pharmaceutical intermediates:

  • Palladium-Catalyzed Cross-Coupling: Forging complex carbon-carbon bonds with precision.

  • Asymmetric Catalysis: Installing chirality to create single-enantiomer intermediates.

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes for green and efficient transformations.

  • Continuous Flow Chemistry: Re-engineering the manufacturing process for enhanced safety, consistency, and scalability.

This document provides researchers, scientists, and drug development professionals with an in-depth look at the principles behind these technologies, supported by detailed protocols for the synthesis of critical pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction in "Sartan" Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity[1][2]. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a workhorse in the pharmaceutical industry, particularly for creating the biaryl core essential to many APIs[2][3].

Causality and Expertise: The "sartan" class of antihypertensive drugs, such as Valsartan and Losartan, relies on a biphenyltetrazole scaffold for its therapeutic action. The key strategic bond disconnection in their synthesis is the aryl-aryl bond. The Suzuki-Miyaura reaction is exceptionally well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters[4][5]. The use of palladium catalysts, while sometimes costly, provides a reliable and scalable method for this crucial bond formation[3].

Application Focus: Synthesis of the Biphenyl Intermediate for Valsartan

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. A key intermediate in its synthesis is (2'-cyanobiphenyl-4-yl)methylamine. The formation of the 2'-cyanobiphenyl core is efficiently achieved via a Suzuki coupling.

Logical Workflow for Suzuki-Miyaura Coupling

The workflow involves the catalyzed reaction between an aryl halide and an aryl boronic acid/ester in the presence of a base. The catalyst, typically a palladium(0) species, undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., 4-bromomethylbenzonitrile) Mixing Mix Reactants, Catalyst, Base, and Solvent ArylHalide->Mixing BoronicAcid Aryl Boronic Acid Derivative (e.g., (2-cyanophenyl)boronic acid) BoronicAcid->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Mixing Base Base (e.g., Na2CO3) Base->Mixing Heating Heat Under Inert Atmosphere Mixing->Heating Monitoring Monitor Reaction (TLC, GC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purification Purify by Crystallization or Chromatography Extraction->Purification Product Biphenyl Intermediate (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

This protocol describes the key Suzuki coupling step in a common synthetic route to Valsartan[4][6].

Materials:

  • 1-Bromo-4-(bromomethyl)benzene

  • (2-Cyanophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 2M Sodium Carbonate (Na2CO3) solution

  • Toluene

  • Ethanol

  • Ethyl Acetate

  • Brine

Procedure:

  • Vessel Preparation: To a clean, dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-(bromomethyl)benzene (1.0 eq), (2-cyanophenyl)boronic acid (1.1 eq), and the palladium catalyst, Pd(PPh3)4 (0.03 eq).

  • Solvent Addition: Add toluene (approx. 5 mL per mmol of aryl bromide) and ethanol (approx. 2 mL per mmol of aryl bromide) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to air.

  • Base Addition: Add the 2M aqueous solution of sodium carbonate (2.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure biphenyl intermediate.

Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry of the final product, which should show the characteristic signals for the coupled biphenyl structure and the correct molecular ion peak. The absence of starting materials in the final product confirms reaction completion.

ParameterTypical ResultReference
Catalyst Loading 1-5 mol%[3]
Yield 85-95%[4][7]
Purity (post-purification) >98%

Asymmetric Catalysis: Noyori Asymmetric Hydrogenation

Chirality is a critical factor for the safety and efficacy of most modern drugs[8][9]. Asymmetric synthesis is the process of creating chiral products from achiral starting materials, favoring the formation of one specific enantiomer[10][11]. One of the most powerful and widely adopted methods is the Noyori asymmetric hydrogenation, which uses chiral ruthenium-phosphine complexes to reduce ketones, aldehydes, and imines to their corresponding chiral alcohols or amines with exceptionally high enantioselectivity[12][13].

Causality and Expertise: This method is prized in industrial settings for its high efficiency (catalyst loadings can be very low), operational simplicity (using hydrogen gas as a clean reductant), and broad substrate scope[13]. The choice of a specific chiral ligand (like BINAP) complexed with ruthenium creates a chiral environment that forces the hydrogen to add to one face of the carbonyl group preferentially, thus dictating the stereochemistry of the resulting alcohol[12][14]. This technology is used to produce intermediates for the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin[12][15].

Application Focus: Synthesis of (R)-1,2-Propanediol

(R)-1,2-Propanediol is a key chiral building block for the synthesis of the antibacterial agent Levofloxacin[15]. It can be produced with high enantiomeric purity via the asymmetric hydrogenation of hydroxyacetone.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

The reaction proceeds through a metal-ligand cooperative mechanism where the ruthenium center, the chiral phosphine ligand, and a diamine ligand work in concert to activate H2 and transfer it to the ketone substrate.

Noyori_Cycle Catalyst Ru(II)-Chiral Ligand Precatalyst ActiveCat Active Ru-Hydride Species Catalyst->ActiveCat + H2 SubstrateComplex Substrate Coordination (Ketone binds to Ru) ActiveCat->SubstrateComplex + Ketone TransitionState Six-membered Pericyclic Transition State SubstrateComplex->TransitionState Hydride Transfer ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->ActiveCat - Chiral Alcohol

References

Application Note & Protocol: Chiral HPLC Methods for Separating Enantiomers of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantioselective separation of chiral compounds is a critical task in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 2-Methyl-1-phenylpropan-1-ol is a chiral alcohol and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the ability to accurately determine its enantiomeric purity is paramount for quality control and regulatory compliance. This document provides a comprehensive guide to developing and implementing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of this compound.

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most widely adopted and efficient strategy in HPLC.[1][2] The underlying principle of this technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times, enabling their separation. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and are often the first choice for method development due to their remarkable chiral recognition capabilities for a wide array of compounds, including chiral alcohols.[3]

This guide will detail a systematic approach to method development, starting with a recommended initial screening protocol based on methods for structurally similar compounds. It will further elaborate on optimization strategies to achieve baseline resolution and conclude with a generalized protocol for sample analysis.

Chiral Recognition Mechanism on Polysaccharide-Based CSPs

The chiral recognition mechanism on polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), is multifactorial. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the analyte can interact. For an aromatic alcohol like this compound, the key interactions facilitating separation are believed to be:

  • Hydrogen Bonding: The hydroxyl group of the alcohol can form hydrogen bonds with the carbamate groups on the chiral selector.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic moieties of the CSP.

  • Steric Interactions: The overall shape of the analyte and its fit within the chiral groove of the CSP play a crucial role. The different spatial arrangements of the substituents around the chiral center of the two enantiomers lead to different levels of steric hindrance and, consequently, different interaction strengths.

The mobile phase, particularly the alcohol modifier, plays a critical role by competing for hydrogen bonding sites on the CSP, thereby modulating the retention and selectivity of the separation.

Method Development Strategy

A systematic approach to chiral method development is essential for efficiency and success. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization CSP_Screen Select & Screen CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) MP_Screen Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) CSP_Screen->MP_Screen For each CSP Optimize_MP Optimize Mobile Phase Ratio (% Alcohol Modifier) MP_Screen->Optimize_MP Select best CSP/MP combination Optimize_Flow Adjust Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Evaluate Column Temperature Optimize_Flow->Optimize_Temp Final_Method Finalized Analytical Method Optimize_Temp->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Recommended Initial Screening Conditions

Based on established methods for the structurally analogous compound 2-phenyl-1-propanol, the following conditions provide an excellent starting point for the separation of this compound enantiomers.[3] Polysaccharide-based CSPs are highly recommended for the initial screening.[3]

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV DetectorReadily available in most analytical laboratories.
Chiral Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)A cellulose-based CSP with proven success in separating chiral aromatic alcohols.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A common and effective mobile phase for normal-phase chiral separations.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can sometimes improve resolution in chiral separations.[3]
Column Temp. 25 °C (Ambient)A controlled temperature ensures reproducible retention times.
Detection UV at 210 nm or 254 nmThe phenyl group provides strong UV absorbance. 210 nm often offers higher sensitivity.[3]
Injection Vol. 10 µLStandard injection volume for analytical HPLC.
Sample Prep. 1 mg/mL in mobile phaseEnsures compatibility with the mobile phase and prevents peak distortion.

Experimental Protocols

Protocol 1: Initial Screening and Analysis

This protocol describes the steps for preparing the sample and running the initial analysis using the recommended starting conditions.

Materials:

  • HPLC Grade n-Hexane

  • HPLC Grade Isopropanol (IPA)

  • Racemic this compound standard

  • HPLC system with UV detector

  • Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

    • Combine them in a suitable solvent reservoir.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the prepared mobile phase (n-Hexane/IPA 90:10). This yields a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Install the Chiralcel® OD-H column in the column compartment.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Set the column temperature to 25 °C.

    • Set the UV detector to 210 nm.

    • Inject 10 µL of the prepared standard solution.

    • Record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.

Protocol 2: Method Optimization

If the initial screening does not provide baseline separation (Resolution, Rs < 1.5), the following optimization steps should be performed systematically.

1. Mobile Phase Composition Optimization:

The ratio of the alcohol modifier is the most critical parameter for optimizing resolution in normal-phase chiral chromatography.[3]

  • Decrease Isopropanol Percentage: Prepare mobile phases with lower concentrations of isopropanol (e.g., n-Hexane/IPA 95:5, 98:2). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[3]

  • Increase Isopropanol Percentage: If retention times are excessively long, prepare mobile phases with higher concentrations of isopropanol (e.g., n-Hexane/IPA 85:15, 80:20).

  • Change Alcohol Modifier: Replacing isopropanol with ethanol can sometimes alter the selectivity and may even reverse the elution order of the enantiomers.[3] Prepare and test mobile phases such as n-Hexane/Ethanol (90:10).

2. Flow Rate Adjustment:

Chiral separations are often more sensitive to flow rate than achiral separations.

  • If partial separation is observed, decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[3] This increases the interaction time between the analyte and the CSP, which can lead to better resolution.

3. Temperature Control:

Temperature can influence enantioselectivity.

  • Evaluate the separation at different temperatures using a column oven (e.g., 20 °C, 30 °C, 40 °C). Lower temperatures often enhance separation, but this is not a universal rule.

The optimization process can be visualized as a decision-making tree:

Optimization Start Initial Screening (Hexane/IPA 90:10) Check_Rs Is Resolution (Rs) > 1.5? Start->Check_Rs Optimized Method Optimized Check_Rs->Optimized Yes Adjust_MP Adjust % IPA (e.g., 95:5 or 85:15) Check_Rs->Adjust_MP No Adjust_MP->Check_Rs Re-evaluate Change_Alcohol Change Modifier (e.g., to Ethanol) Adjust_MP->Change_Alcohol No improvement Change_Alcohol->Check_Rs Re-evaluate Adjust_Flow Decrease Flow Rate (e.g., to 0.5 mL/min) Change_Alcohol->Adjust_Flow No improvement Adjust_Flow->Check_Rs Re-evaluate

Caption: Decision tree for optimizing the chiral separation method.

Data Interpretation and System Suitability

For a validated chiral separation method, the following parameters should be monitored:

  • Resolution (Rs): The degree of separation between the two enantiomeric peaks. For quantitative analysis, a resolution of Rs ≥ 1.5 is required for baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is necessary for any separation to occur.

  • Tailing Factor (Tf): A measure of peak symmetry. Ideally, the tailing factor should be between 0.8 and 1.5.

These parameters should be calculated for each chromatogram to assess the quality of the separation.

Conclusion

The enantiomers of this compound can be effectively separated using chiral HPLC with polysaccharide-based stationary phases. A systematic screening approach, starting with a Chiralcel® OD-H column and a mobile phase of n-Hexane/Isopropanol, is a highly effective strategy.[1][3] Fine-tuning of the mobile phase composition, flow rate, and temperature will allow for the development of a robust and reproducible method suitable for quality control and research applications. The protocols and strategies outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully achieve this critical separation.

References

Application Note: A Systematic Approach to Chiral Stationary Phase Selection for the Enantioseparation of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Objective

The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] 2-Methyl-1-phenylpropan-1-ol is a chiral alcohol featuring a stereocenter at the carbon bearing the hydroxyl group.[2][3][4] Its structure presents a valuable model for developing separation methods for similar chiral building blocks used in drug synthesis.[5] The direct separation of its enantiomers requires the use of a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes, allowing for differential retention and resolution.[6][7]

This application note provides a comprehensive guide for researchers and drug development professionals on the rational selection of CSPs for the effective separation of this compound enantiomers. We will explore the analyte's structural features, delve into the principles of chiral recognition, and present a systematic protocol for screening and optimizing separations using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Analyte Analysis: The Key to CSP Selection

The molecular structure of this compound is the primary determinant for selecting an appropriate CSP. A successful chiral separation relies on exploiting the molecule's functional groups to achieve the necessary three-point interaction with the chiral selector.[7][8]

  • Structure: (1R)-2-methyl-1-phenylpropan-1-ol

    • Molecular Formula: C₁₀H₁₄O[2][3]

    • Molecular Weight: 150.22 g/mol [2][3]

  • Key Structural Features for Chiral Recognition:

    • Phenyl Ring (π-System): This aromatic group is a strong candidate for π-π stacking interactions with CSPs containing π-acceptor or π-donor moieties.[8][9]

    • Hydroxyl Group (-OH): As both a hydrogen bond donor and acceptor, this is a critical interaction site. It can form strong hydrogen bonds with polar groups on the CSP, such as carbamates, amides, or hydroxyls.[9]

    • Isopropyl Group (-CH(CH₃)₂): This bulky, non-polar group provides a crucial steric element. Steric repulsion or favorable van der Waals interactions can significantly influence the stability of the transient diastereomeric complex formed with the CSP.[7]

    • Chiral Center: The benzylic carbon atom to which the hydroxyl group is attached is the stereogenic center.

Based on these features, the most promising CSPs will be those that can engage in a combination of π-π interactions, hydrogen bonding, and steric hindrance.

Prominent CSP Classes for Chiral Alcohols

Several classes of CSPs are commercially available, but for an analyte like this compound, the following are the most logical starting points.

Polysaccharide-Based CSPs

These are the most widely used CSPs, based on derivatives of cellulose or amylose, often coated or immobilized on a silica support.[6][10][11] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within chiral grooves or pockets formed by the polysaccharide polymer.[10][12][13] The carbamate groups on popular derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are particularly effective at interacting with the hydroxyl and phenyl groups of the analyte.[12]

Pirkle-Type (Brush-Type) CSPs

These CSPs consist of small chiral molecules covalently bonded to a silica surface.[8][14] They are designed to have specific interaction points, such as π-acidic or π-basic aromatic rings and hydrogen bonding sites.[8] For this compound, a Pirkle phase with a π-acceptor group (like a 3,5-dinitrobenzoyl moiety) would be expected to interact strongly with the analyte's electron-rich phenyl ring.[8][15]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure.[6][9][16] The interior of this cavity is hydrophobic, while the exterior is hydrophilic.[16] Chiral recognition occurs via inclusion complexation, where the analyte's phenyl group fits into the hydrophobic cavity.[9][17] Secondary interactions between the analyte's hydroxyl group and the hydroxyls on the rim of the cyclodextrin enhance enantioselectivity.[9] β-cyclodextrin is often a good starting point for analytes with a single phenyl ring.[1]

Technology Platform: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations, often providing complementary selectivity.

  • High-Performance Liquid Chromatography (HPLC): Typically performed in normal-phase mode for this type of analyte, using a mobile phase of a non-polar solvent (e.g., n-hexane) with an alcohol modifier (e.g., isopropanol, ethanol). Adjusting the alcohol percentage is a primary tool for optimizing resolution.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase component, modified with an alcohol.[18][19] SFC offers significant advantages, including faster analysis times, higher efficiency, and reduced consumption of toxic organic solvents, making it a "greener" alternative.[18][20]

Systematic Screening and Optimization Protocols

A structured, multi-stage approach is the most efficient path to a robust chiral separation method.

Phase 1: Primary CSP Screening

The initial goal is to identify which CSP classes show any degree of separation (even partial). A generic screening protocol should test a small, diverse set of columns under standard conditions.

cluster_0 Analyte Preparation cluster_1 Screening Platforms cluster_2 Recommended CSPs for Initial Screen cluster_3 Evaluation Analyte Prepare 1 mg/mL solution of This compound in Mobile Phase HPLC HPLC Screening (Normal Phase) Analyte->HPLC Inject SFC SFC Screening Analyte->SFC Inject Col1 Polysaccharide Type (e.g., Chiralpak IA, IB, IC, ID) HPLC->Col1 Test on Col2 Polysaccharide Type (e.g., Chiralcel OD, OJ) HPLC->Col2 Test on Col3 Pirkle Type (e.g., Whelk-O 1) HPLC->Col3 Test on Col4 Cyclodextrin Type (e.g., CYCLOBOND I 2000) HPLC->Col4 Test on SFC->Col1 Test on SFC->Col2 Test on SFC->Col3 Test on SFC->Col4 Test on Result Evaluate Results: - No Separation - Partial Separation (Peak Hump) - Baseline Separation Col1->Result Col2->Result Col3->Result Col4->Result

Caption: Initial CSP screening workflow for this compound.

Protocol 1: HPLC Normal Phase Screening

  • Column Selection: Utilize a column switcher with the recommended CSPs from the table below.

  • Mobile Phase: Start with n-Hexane / Isopropanol (IPA) (90/10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at 215 nm or 254 nm.

  • Injection Volume: 5 µL.

  • Procedure: Inject the analyte solution onto each column sequentially. Record chromatograms and calculate retention factors (k'), selectivity (α), and resolution (Rs).

Protocol 2: SFC Screening

  • Column Selection: Utilize the same set of CSPs as in the HPLC screen.

  • Mobile Phase: Isocratic 20% Methanol / 80% CO₂.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 35 °C.

  • Detection: UV at 215 nm or 254 nm.

  • Procedure: Inject the analyte solution onto each column. Record and evaluate the resulting chromatograms.

Table 1: Recommended Columns and Rationale for Primary Screening

CSP ClassExample Commercial ColumnChiral SelectorRationale for Selection
Polysaccharide (Amylose) Chiralpak® IA / IB / ICAmylose tris(3,5-dimethylphenylcarbamate) etc.Broad applicability; strong potential for H-bonding and π-π interactions within chiral grooves.[11][12]
Polysaccharide (Cellulose) Chiralcel® OD-H / OJ-HCellulose tris(3,5-dimethylphenylcarbamate) etc.Complementary selectivity to amylose phases; different polymer backbone conformation.[11][12]
Pirkle-Type Regis Whelk-O® 1(R,R)- or (S,S)- Whelk-O 1Contains both π-acceptor and π-donor characteristics, making it versatile for aromatic compounds.[8][15]
Cyclodextrin CYCLOBOND™ I 2000Beta-cyclodextrinPotential for inclusion of the phenyl ring into the hydrophobic cavity.[1][16]
Phase 2: Method Optimization

If the primary screening yields a partial separation (Rs < 1.5) on one or more columns, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

Start Partial Separation Achieved (0.5 < Rs < 1.5) Step1 Adjust % Modifier (e.g., Alcohol in Hexane/CO₂) Start->Step1 Step2 Change Alcohol Modifier (e.g., IPA to Ethanol) Step1->Step2 If resolution improves but is not baseline Fail No Improvement? Return to Screening with Different CSP Class Step1->Fail Step3 Optimize Temperature (Test 15°C, 25°C, 40°C) Step2->Step3 If still not baseline Step2->Fail Step4 Decrease Flow Rate (e.g., 1.0 to 0.7 mL/min) Step3->Step4 For final refinement Step3->Fail End Baseline Separation (Rs >= 1.5) Step4->End Step4->Fail

References

Application Note: High-Fidelity Oxidation of 2-Methyl-1-phenylpropan-1-ol to 2-Methyl-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of secondary alcohols to their corresponding ketones is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The conversion of 2-Methyl-1-phenylpropan-1-ol to 2-methyl-1-phenylpropan-1-one represents a synthetically important reaction, yielding a ketone that can serve as a versatile intermediate in the synthesis of more complex molecular architectures. The benzylic nature of the alcohol presents a unique set of considerations for the choice of oxidant and reaction conditions to ensure high yield and selectivity, while avoiding common side reactions such as over-oxidation or rearrangement.

This application note provides a comprehensive guide to several robust and widely-utilized protocols for this transformation. The discussion extends beyond a mere recitation of procedural steps to elucidate the underlying mechanistic principles, thereby empowering the researcher to make informed decisions tailored to their specific synthetic context. We will delve into the rationale behind reagent selection, reaction parameter optimization, and appropriate workup procedures, ensuring a reproducible and scalable outcome.

Mechanistic Considerations: The "Why" Behind the Oxidation

The oxidation of a secondary benzylic alcohol, such as this compound, proceeds through the removal of a hydride from the carbinol carbon. The benzylic position is activated towards oxidation due to the ability of the phenyl ring to stabilize radical or cationic intermediates that may form during the reaction.[1][2] The choice of oxidant dictates the specific mechanistic pathway. Generally, these reactions can be broadly categorized into chromium-based oxidations, activated DMSO methods (like the Swern oxidation), and those employing hypervalent iodine reagents (such as the Dess-Martin periodinane).[3][4][5] More contemporary and "green" approaches also include catalytic systems utilizing reagents like TEMPO.[6][7]

A critical aspect of this transformation is preventing over-oxidation. Since the desired product is a ketone, which is generally stable to further oxidation under mild to moderate conditions, the risk is lower compared to the oxidation of primary alcohols to aldehydes.[8][9] However, harsh oxidants or prolonged reaction times can potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group under extreme conditions.

Comparative Overview of Key Oxidation Protocols

The selection of an appropriate oxidation protocol is contingent upon several factors including substrate compatibility with other functional groups, desired scale of the reaction, safety considerations, and cost-effectiveness of the reagents. Below is a comparative table summarizing some of the most reliable methods for the oxidation of this compound.

Protocol Oxidizing Agent Typical Solvent Temperature (°C) Typical Yield (%) Key Advantages Potential Drawbacks
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to rt>95Mild conditions, high yield, broad functional group tolerance.[10][11]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[12]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature>95Mild, neutral conditions, rapid reaction times, easy workup.[5][13]Reagent can be explosive under certain conditions, relatively expensive.[14]
PCC Oxidation Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature85-95Operationally simple, commercially available reagent.[15][16]Chromium-based reagent (toxic), can be acidic, workup can be tedious.[15]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic (e.g., DCM/water)0 to rt>90Catalytic, uses inexpensive bleach, environmentally benign.[6][7]Reaction rate can be sensitive to pH and phase transfer.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is renowned for its mildness and high efficiency, making it a staple in complex molecule synthesis.[4]

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification DMSO DMSO in DCM Activation Activation at -78°C DMSO->Activation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activation Reaction_Step Alcohol Addition at -78°C Activation->Reaction_Step Activated DMSO (Chlorosulfonium salt) Alcohol This compound in DCM Alcohol->Reaction_Step Base_Addition Triethylamine Addition Reaction_Step->Base_Addition Quench Quench with Water Base_Addition->Quench Reaction Mixture Warms to RT Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-Methyl-1-phenyl- propan-1-one Purification->Product

Caption: Workflow for the Swern Oxidation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dichloromethane (DCM, 0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled DCM, add dimethyl sulfoxide (DMSO, 3.0 equiv.) via syringe. Then, add oxalyl chloride (2.0 equiv.) dropwise, ensuring the internal temperature does not exceed -60 °C.[11] Stir the resulting solution for 15 minutes.

  • Addition of Alcohol: Dissolve this compound (1.0 equiv.) in a minimal amount of DCM and add it dropwise to the activated DMSO solution. Stir the mixture for 30 minutes at -78 °C.

  • Addition of Base: Add triethylamine (Et3N, 5.0 equiv.) dropwise to the reaction mixture. After the addition is complete, stir for an additional 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.[17]

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure ketone.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is highly valued for its operational simplicity and mild, neutral reaction conditions.[5][13]

Mechanism Overview:

DMP_Mechanism reagents DMP + Alcohol R-CH(OH)-R' intermediate Periodinane Ester Intermediate reagents->intermediate Ligand Exchange product Ketone R-C(=O)-R' intermediate->product Intramolecular Proton Transfer byproduct Iodinane Byproduct intermediate->byproduct

Caption: Simplified mechanism of Dess-Martin Oxidation.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.1-0.2 M).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equiv.) to the solution in one portion at room temperature.[5] The reaction is typically complete within 1-3 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.

Safety and Handling Precautions

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle only in a well-ventilated fume hood. The reaction can be exothermic and produce carbon monoxide and carbon dioxide gas; maintain low temperatures strictly.[12] Dimethyl sulfide is a volatile byproduct with a strong, unpleasant odor.[12] Quench glassware with bleach to oxidize the residual sulfide.[12]

  • Dess-Martin Periodinane: DMP is known to be sensitive to shock and may be explosive, particularly if impure or heated.[14] Handle with care and store appropriately.

  • PCC: Pyridinium chlorochromate is a suspected carcinogen and should be handled with appropriate personal protective equipment.[18]

Conclusion

The oxidation of this compound to its corresponding ketone can be achieved with high fidelity using several established methods. The choice between protocols such as the Swern oxidation and the Dess-Martin oxidation will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available laboratory infrastructure. By understanding the mechanistic underpinnings and procedural nuances of each method, researchers can confidently and safely execute this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Enantioselectivity in the Asymmetric Reduction of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric reduction of isobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantioselectivity for this critical transformation. Asymmetric reduction of prochiral ketones is a cornerstone of modern synthesis, yet it is often plagued by subtle variables that can drastically impact stereochemical outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose and resolve issues leading to low enantiomeric excess (% ee).

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My enantiomeric excess (% ee) is consistently low or nearly racemic. What are the primary factors to investigate?

A low % ee is a clear indicator that the desired catalyzed, stereoselective pathway is being undermined by a competing, non-selective background reaction or that the catalyst itself is not performing optimally. The investigation should be systematic, focusing on four key areas: the catalyst system, the reaction conditions, the purity of your reagents, and your analytical methodology.

The logical flow for troubleshooting this issue is outlined below. Each of these points is expanded upon in the subsequent questions.

G start Low or Inconsistent % ee Observed cat 1. Catalyst Integrity & Activity start->cat cond 2. Reaction Conditions start->cond reag 3. Reagent & Substrate Purity start->reag anal 4. Analytical Method Validation start->anal sol_cat Verify catalyst structure & purity. Ensure anhydrous handling. Check catalyst loading. cat->sol_cat sol_cond Optimize temperature (avoid extremes). Screen solvents (e.g., Toluene vs. THF). Use slow substrate addition. cond->sol_cond sol_reag Use fresh, high-purity borane source. Ensure anhydrous solvent. Purify isobutyrophenone if needed. reag->sol_reag sol_anal Confirm enantiomer peak resolution. Validate with a racemic standard. Check integration parameters. anal->sol_anal

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: I suspect my catalyst is the problem. How can I troubleshoot catalyst-related issues?

Catalyst malfunction is a frequent cause of poor stereoselectivity. Whether you are using a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst or a Noyori-type ruthenium complex, its effectiveness is paramount.

  • For CBS (Oxazaborolidine) Catalysts:

    • Moisture Sensitivity: CBS reductions must be conducted under strictly anhydrous conditions.[1] Water reacts with both the borane reducing agent and the catalyst, leading to a dramatic drop in enantioselectivity. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

    • Catalyst Generation & Stability: If generating the catalyst in situ, ensure the precursor amino alcohol is of high enantiomeric purity and that the reaction with the borane source is complete before adding the substrate. Commercial CBS solutions are convenient but should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

    • Mechanism Insight: The CBS catalyst functions by creating a sterically defined pocket.[2] Borane coordinates to the Lewis basic nitrogen atom, activating it as a hydride donor, while the ketone coordinates to the endocyclic boron atom.[1] This rigid, pre-organized transition state directs the hydride attack to one face of the ketone. Any disruption to this structure compromises its stereodirecting ability.

  • For Noyori-Type (Ruthenium) Catalysts:

    • Pre-catalyst Activation: Many Noyori catalysts are sold as pre-catalysts (e.g., RuCl₂) and require activation under hydrogen pressure to form the active ruthenium hydride species.[3] Incomplete activation will result in low reaction rates and potentially lower selectivity.

    • Catalyst Deactivation: Although robust, these catalysts can deactivate over time, especially in the presence of impurities.[4] If you observe a reaction stalling or a drop in performance with a previously reliable batch of catalyst, deactivation may be the cause.

    • Ligand Integrity: The chiral identity of the catalyst is derived from its ligands (e.g., BINAP, TsDPEN).[5][6] If the ligand has degraded or dissociated, the catalyst's ability to induce asymmetry will be lost.

Q3: How do reaction conditions like temperature and solvent impact enantioselectivity?

Reaction parameters are not merely passive settings; they actively influence the delicate energy balance between the desired catalytic pathway and the undesired background reaction.

  • Temperature: This is one of the most critical variables. The relationship between temperature and % ee is often not linear.

    • The Problem: While lower temperatures generally favor selectivity in asymmetric reactions by amplifying the small energy difference between diastereomeric transition states, this is not always the case in borane reductions.[7] A significant non-catalyzed reduction of the ketone by free borane can occur, and the rate of this racemic pathway increases with temperature.[8][9]

    • The Solution: An optimal temperature often exists where the catalytic reaction is fast enough to outcompete the background reaction without being so high that the inherent selectivity of the catalyst decreases. For many CBS reductions, this sweet spot is between 20°C and 30°C.[8][10][11] It is essential to screen a range of temperatures (e.g., -20°C, 0°C, 25°C) to find the optimum for your specific system.

Temperature (°C)Typical Effect on Catalytic RateTypical Effect on Background ReductionResulting Enantioselectivity (% ee)
< 0DecreasedSignificantly DecreasedOften High, but reaction may be very slow.
20 - 30OptimalModerateOften the highest observed % ee.[8][10]
> 40IncreasedSignificantly IncreasedOften decreases due to competing background reaction.[9]
  • Solvent: The solvent influences the solubility, stability, and reactivity of the catalyst, substrate, and reagents.

    • Common Choices: Tetrahydrofuran (THF) is a common coordinating solvent for borane reductions. However, non-coordinating solvents like toluene can sometimes lead to higher enantioselectivity.[12]

    • Rationale: The choice of solvent can affect the aggregation state of the catalyst and the rate of the non-catalyzed reduction. It is advisable to screen both THF and toluene. Dichloromethane has also been used but may result in lower enantioselectivity.[12]

Q4: Could my reagents, specifically the borane source or the isobutyrophenone itself, be the cause of poor results?

Absolutely. The purity and nature of your starting materials are critical.

  • Borane Source: Not all borane sources are equal. The complexing agent can influence reactivity and selectivity.

    • Comparison: The most common sources are borane-THF complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂). Studies have shown that the choice of borane source can impact the final % ee, with BH₃·THF often providing superior results compared to BH₃·SMe₂ or amine-borane complexes.[13][14][15]

    • Purity and Handling: Borane solutions can degrade over time. Use fresh bottles or titrate older solutions to determine their exact molarity. Always handle under an inert atmosphere.

Borane SourceCommon AbbreviationGeneral Performance in Asymmetric Reductions
Borane-TetrahydrofuranBH₃·THFOften considered optimal for high enantioselectivity.[13]
Borane-Dimethyl SulfideBH₃·SMe₂Generally gives lower enantioselectivity than BH₃·THF.[14]
Amine-Borane Complexese.g., N,N-diethylaniline·BH₃Can be effective but may require more optimization.
  • Substrate Purity: Impurities in the isobutyrophenone starting material can act as catalyst poisons. If your substrate is old or of low quality, consider purifying it by distillation or column chromatography before use.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of a CBS-catalyzed reduction?

The Corey-Bakshi-Shibata reduction operates through a beautifully orchestrated catalytic cycle.[1][16]

  • Catalyst-Borane Activation: A molecule of borane (the reductant) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[1]

  • Ketone Coordination: The prochiral ketone (isobutyrophenone) coordinates to the now more Lewis-acidic endocyclic boron atom. It orients itself to place its larger substituent (phenyl group) away from the bulky group on the catalyst to minimize steric hindrance.[17]

  • Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state. This intramolecular transfer is rapid and locks in the stereochemistry.[1]

  • Product Release & Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated by coordinating another molecule of borane, ready to start the cycle anew.

FAQ 2: How do I accurately determine the enantiomeric excess (% ee) of my product?

Accurate determination of % ee is non-negotiable for assessing the success of your reaction.

  • Primary Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry standards.[18][19] These techniques use a chiral stationary phase to separate the two enantiomers of your alcohol product, allowing for their quantification.

  • Essential Steps:

    • Develop a Method: You will need a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H for HPLC; or a cyclodextrin-based column for GC).

    • Optimize Separation: Adjust the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.

    • Validate with a Racemic Standard: Before analyzing your reaction product, you must inject a racemic sample of the alcohol. This is crucial to identify the retention times of both the (R) and (S) enantiomers and to confirm your method can separate them. A racemic standard can be easily prepared by reducing isobutyrophenone with a non-chiral reducing agent like sodium borohydride (NaBH₄).[20]

    • Calculate % ee: Once you have the peak areas for each enantiomer from your asymmetric reaction, the % ee is calculated as: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction of Isobutyrophenone

This protocol is a representative example and may require optimization.

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-THF complex (1 M in THF)

  • Isobutyrophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an argon or nitrogen atmosphere, add the CBS catalyst solution (e.g., 0.1 mmol, 0.1 mL of 1 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling & Borane Addition: Cool the flask to 0°C in an ice bath. Slowly add the borane-THF solution (e.g., 0.6 mmol, 0.6 mL of 1 M solution) to the catalyst. Stir the mixture for 15 minutes at 0°C to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve isobutyrophenone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the cold catalyst mixture over 30-60 minutes using the dropping funnel. Maintaining a slow addition rate is crucial to minimize the non-catalyzed background reaction.[10]

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25°C) and monitor its progress by Thin-Layer Chromatography (TLC) or GC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol (2 mL) at 0°C to destroy any excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol product by flash column chromatography if necessary.

  • Analysis: Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC as described below.

Protocol 2: Chiral HPLC Analysis for % ee Determination
  • Sample Preparation: Prepare a dilute solution of the purified alcohol product (~1 mg/mL) in the HPLC mobile phase (e.g., a mixture of hexane and isopropanol).

  • Racemic Standard: Prepare a racemic standard by reducing isobutyrophenone with NaBH₄ in methanol. Work up and prepare a solution of this racemic alcohol in the same manner.

  • Chromatography:

    • Inject the racemic standard onto the chiral column to determine the retention times of the two enantiomers and confirm baseline separation.

    • Inject the sample from your asymmetric reaction.

  • Data Analysis: Integrate the peak areas of the two enantiomers in your sample chromatogram and calculate the % ee.

References

Troubleshooting peak tailing in chiral HPLC of 2-Methyl-1-phenylpropan-1-ol.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Scientists on Resolving Peak Tailing in the Analysis of 2-Methyl-1-phenylpropan-1-ol

Welcome to the Technical Support Center. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice for a common and frustrating issue in chiral HPLC: peak tailing, with a specific focus on the separation of this compound. As Senior Application Scientists, we understand that achieving perfect peak symmetry is critical for accurate quantification and robust method development. This Q&A-formatted guide explains the science behind the problems and offers practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in my chiral separation?

Answer: Peak tailing refers to an asymmetrical peak where the back half is wider than the front half.[1][2] In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Peak shape is often measured by the Symmetry Factor (formerly Tailing Factor), where a value of 1.0 is perfectly symmetric. According to the United States Pharmacopeia (USP), a symmetry factor between 0.8 and 1.8 is generally acceptable unless a specific method states otherwise.[3][4]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing can cause closely eluting enantiomer peaks to overlap, making accurate measurement impossible.

  • Inaccurate Integration: It complicates the precise determination of a peak's start and end, leading to errors in area calculation and, consequently, inaccurate quantification.[5]

  • Lower Sensitivity: As a peak broadens and tails, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection and quantification.[6]

For a chiral molecule like this compound, which contains a polar hydroxyl (-OH) group, peak tailing is often a sign of undesirable secondary interactions with the stationary phase.[1][7][8]

Q2: I'm observing peak tailing for this compound. Where should I start my investigation?

Answer: A logical, step-by-step approach is crucial. Start with the simplest and most common causes before moving to more complex issues. We recommend a three-pronged initial investigation focusing on potential Mass Overload , Hardware (Extra-Column Volume) , and Chemical Interactions .

Below is a workflow to guide your initial troubleshooting efforts.

G cluster_0 Initial Checks cluster_1 Advanced Diagnostics cluster_2 Outcome Start Peak Tailing Observed CheckOverload 1. Check for Mass Overload (Is sample too concentrated?) Start->CheckOverload CheckHardware 2. Check Hardware (Are fittings and tubing correct?) Start->CheckHardware CheckMobilePhase 3. Check Mobile Phase (Is it freshly prepared? pH correct?) Start->CheckMobilePhase Dilute Dilute Sample 1:10 & 1:100 Re-inject CheckOverload->Dilute InspectFittings Inspect/Tighten Fittings Minimize Tubing Length/ID CheckHardware->InspectFittings PrepareFresh Prepare Fresh Mobile Phase Consider Additives CheckMobilePhase->PrepareFresh Result1 Peak Shape Improves Dilute->Result1 NextStep Problem Persists: Investigate Column Health Dilute->NextStep Result2 Peak Shape Improves InspectFittings->Result2 InspectFittings->NextStep Result3 Peak Shape Improves PrepareFresh->Result3 PrepareFresh->NextStep

Caption: Initial troubleshooting workflow for peak tailing.
Q3: Could my sample concentration be causing the peak tailing?

Answer: Yes, this is a very common cause known as mass overload (or concentration overload).[1][9] Chiral stationary phases (CSPs) have a finite number of chiral recognition sites. When you inject too much analyte, you saturate these primary sites.[10][11] Excess analyte molecules are then forced to interact with lower-energy, non-chiral sites on the column, such as residual silanol groups on the silica support, which causes tailing.[11]

Troubleshooting Protocol: Sample Dilution Test

  • Prepare Dilutions: Create a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.[12]

  • Inject Sequentially: Inject the original sample, followed by the 1:10 dilution, and then the 1:100 dilution.

  • Analyze Peak Shape:

    • If the peak shape dramatically improves (i.e., the symmetry factor moves closer to 1.0) with dilution, you have confirmed mass overload.[12][13]

    • If the peak shape remains poor even at high dilution, the cause is likely not overload, and you should proceed to investigate other factors.

Solution: If mass overload is identified, reduce your sample concentration to fall within the column's linear capacity. If you need to inject a higher concentration for sensitivity reasons (e.g., for impurity analysis), you may need to switch to a column with a larger internal diameter (semi-preparative) which has a higher loading capacity.[14]

Q4: How do I know if my HPLC hardware is the source of the peak tailing?

Answer: Hardware issues often contribute to what is known as extra-column volume or dead volume . This is any volume in the flow path outside of the column itself, such as in tubing, fittings, or the detector flow cell.[15][16] This extra volume allows the separated analyte band to spread out via diffusion after it leaves the column but before it reaches the detector, resulting in broader and often tailing peaks.[6][15]

Key Areas to Inspect:

  • Tubing: The tubing connecting the injector to the column (pre-column) and the column to the detector (post-column) is a primary source of extra-column volume.[17] Use tubing with the narrowest internal diameter (ID) and shortest length possible for your system's pressure tolerance.[15][17]

  • Fittings: Improperly seated ferrules in fittings can create small gaps or voids.[6] This is a classic source of dead volume. Always ensure fittings are tightened correctly and that the tubing is bottomed out in the port before tightening. Using zero-dead-volume (ZDV) fittings is highly recommended.[6][17]

  • Column Inlet Frit: A partially blocked inlet frit on the column can distort the flow path of the sample as it enters the column, affecting all peaks in the chromatogram.[5] This can be caused by particulate matter from the sample or mobile phase.

Troubleshooting Steps:

  • Inspect and Optimize Connections: Check all fittings between the injector, column, and detector. Re-seat them if necessary.

  • Minimize Tubing: Replace any excessively long or wide-ID tubing with shorter, narrower alternatives (e.g., 0.005" or 0.125 mm ID PEEK tubing).[18]

  • Check for Blockage: If all peaks are tailing and you notice an increase in backpressure, a blocked frit is likely. Try back-flushing the column (disconnect it from the detector first) to dislodge particulates.[5][19] If this fails, the frit or the entire column may need replacement.[7][14]

Q5: My column is a polysaccharide-based CSP. How do chemical interactions cause peak tailing with this compound?

Answer: This is the most chemically nuanced cause of peak tailing and is highly relevant for your analyte and column type. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are typically coated or immobilized on a silica gel support.[20][21] While the polysaccharide provides the chiral selectivity, the underlying silica can cause problems.

The surface of silica contains silanol groups (Si-OH) .[8] Even on high-quality, end-capped columns, some residual silanols remain.[7][22] These silanols are acidic and can form strong, unwanted secondary interactions (hydrogen bonds or ionic interactions) with polar functional groups on the analyte.[7][22][23]

For this compound, the polar hydroxyl (-OH) group is the primary culprit. It can interact strongly with these active silanol sites, leading to a mixed-mode retention mechanism where some molecules are retained longer than others, causing the characteristic peak tail.[1][7]

G cluster_0 Interaction Mechanisms on a Polysaccharide CSP Analyte This compound (with polar -OH group) CSP Chiral Stationary Phase (Polysaccharide Selector) Analyte->CSP Desired Chiral Interaction (Leads to Separation) Silanol Residual Silanol Site (on Silica Support) Analyte->Silanol Undesired Secondary Interaction (Causes Peak Tailing)

Caption: Desired vs. Undesired interactions on the column.

Solutions: Using Mobile Phase Additives

To mitigate these secondary interactions, small amounts of acidic or basic additives are added to the mobile phase.[24] These additives compete with the analyte for the active silanol sites, effectively masking them.

Additive TypeExample & ConcentrationMechanism of Action & Use Case
Basic Additive Diethylamine (DEA), ButylamineFor neutral or weakly basic analytes like your alcohol. The amine competes with the analyte's polar -OH group for interaction with the acidic silanol sites, improving peak shape.[12][24][25]
Acidic Additive Trifluoroacetic Acid (TFA), Formic AcidPrimarily for basic analytes. The acid protonates the basic analyte and suppresses the ionization of silanol groups, reducing ionic interactions.[12][24] Less common for neutral alcohols but can sometimes help.

Experimental Protocol: Optimizing with Additives

  • Prepare a Stock Solution: Prepare a mobile phase containing a low concentration of a basic additive, such as 0.1% Diethylamine (DEA) .

  • Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Inject and Compare: Inject your sample and compare the peak shape to the chromatogram obtained without the additive.

  • Optimize Concentration: If tailing improves but is not eliminated, you can cautiously increase the additive concentration (e.g., to 0.2%), but high concentrations can alter chiral selectivity.

Caution: Additives can have a "memory effect" on the column.[25] It is often best to dedicate a column to methods using specific types of additives.

References

Technical Support Center: Optimizing Mobile Phase Composition for Chiral Separation of Phenylpropanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chiral separation of phenylpropanols. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of enantioselective HPLC. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience. Our goal is to empower you to move beyond simple protocols and understand the causality behind each experimental choice, enabling you to develop robust and reliable chiral separation methods.

Troubleshooting Guide: A Problem-Solving Approach

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during method development and routine analysis.

Question 1: I am seeing no separation or very poor resolution of my phenylpropanol enantiomers. Where do I start?

Answer: This is the most common challenge in chiral chromatography and typically indicates a suboptimal interaction between your analytes and the chiral stationary phase (CSP). The key is a systematic approach to optimization, as outlined in the workflow below.

G Troubleshooting Workflow for Poor Resolution cluster_0 Initial Checks cluster_1 Mobile Phase Optimization cluster_2 Method Parameter Tuning cluster_3 Stationary Phase Screening A 1. Confirm System Suitability (Peak Shape, Pressure) B 2. Verify Column Health (Test with QC standard) A->B C 3. Optimize Alcohol Modifier % (e.g., 5%, 10%, 15% IPA in Hexane) B->C If system/column are OK D 4. Evaluate Alcohol Type (e.g., Isopropanol vs. Ethanol) C->D E 5. Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) D->E If resolution still poor F 6. Adjust Temperature (e.g., 25°C, 30°C, 40°C) E->F G 7. Screen Different CSPs (e.g., Cellulose vs. Amylose) F->G Last Resort Start Poor or No Resolution Start->A Begin Here

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Detailed Explanation:

  • Verify Your System and Column: Before adjusting the mobile phase, ensure your HPLC system is performing correctly and the column is not compromised. An old column may exhibit a "memory effect" from previous additives, or its efficiency may be degraded[1]. If in doubt, test the column with a quality control standard under the manufacturer's recommended conditions.

  • Optimize the Mobile Phase Composition: For normal-phase chromatography on polysaccharide CSPs, the mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol)[2][3].

    • The Role of the Alcohol Modifier: The alcohol competes with the analyte for hydrogen bonding sites on the CSP. A lower percentage of the alcohol modifier generally increases the analyte's retention time and can significantly improve resolution, but it may also lead to broader peaks[2].

    • Actionable Step: Systematically vary the modifier percentage. Start with a common mobile phase like n-Hexane/Isopropanol (90:10, v/v) and then evaluate ratios like 95:5 and 85:15[2].

  • Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations[2].

    • Causality: A lower flow rate increases the residence time of the analyte in the column, allowing for more interactions with the CSP. This can enhance the enantioselective recognition process and lead to better resolution[2].

    • Actionable Step: If you observe partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min)[2].

  • Control Temperature: Temperature can have a profound and sometimes unpredictable impact on enantioselectivity[2][4].

    • Causality: Changes in temperature alter the thermodynamics of the chiral recognition process, affecting the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.

    • Actionable Step: Use a column oven to ensure a stable temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C)[2]. A lower temperature often enhances separation, but this is not a universal rule.

  • Screen Different CSPs: If the steps above fail, the chosen stationary phase may not be suitable for your specific phenylpropanol derivative.

    • Expert Insight: Polysaccharide-based CSPs (derived from cellulose or amylose) are highly effective for a wide range of chiral compounds, including phenylpropanols[2][5]. However, cellulose and amylose phases can offer complementary selectivities. If a cellulose-based column (e.g., Chiralcel® OD-H) doesn't work, an amylose-based one (e.g., Chiralpak® AD-H) might provide the necessary separation[5].

Question 2: My retention times are drifting during my analytical sequence. What is causing this?

Answer: Drifting retention times are typically caused by two main factors: insufficient column equilibration or temperature fluctuations.

  • Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, often require significantly longer equilibration times than standard reversed-phase columns[2]. This is because the mobile phase needs to fully penetrate the complex 3D structure of the chiral selector.

    • Self-Validating Protocol: Before starting your analysis, equilibrate the column with at least 10-20 column volumes of the mobile phase. A stable baseline is a good indicator, but consistent retention times for the first few injections are the true confirmation of equilibration. If you change the mobile phase composition, a thorough re-equilibration is mandatory[2].

  • Temperature Fluctuations: As mentioned previously, temperature impacts selectivity and retention[2]. Unstable ambient lab temperatures can cause retention times to shift over the course of a long sequence.

    • Solution: Always use a thermostatically controlled column compartment.

Question 3: I am observing significant peak tailing. How can I improve the peak shape?

Answer: Peak tailing in chiral separations can be caused by secondary interactions with the stationary phase, issues with sample dissolution, or column contamination[2].

  • Sample Solvent: The ideal scenario is to dissolve your sample in the mobile phase itself[2]. If a stronger solvent is used for dissolution, it can cause localized disruptions in the mobile phase composition at the head of the column, leading to peak distortion.

  • Secondary Interactions: While phenylpropanols are generally neutral, some CSPs may have active sites (like residual silanols on silica-based CSPs) that can cause unwanted secondary interactions, leading to tailing[2]. For phenylpropanol analogs that contain acidic or basic functional groups, this becomes a more significant issue. In such cases, adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase can dramatically improve peak shape by neutralizing these secondary interaction sites[6].

  • Contamination: Ensure your sample is free of particulates by filtering it through a 0.45 µm syringe filter before injection[2]. Contamination at the head of the column can also be a cause, which may require cleaning or replacing the column inlet frit[1].

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column and mobile phase selection for phenylpropanols? A1: A polysaccharide-based CSP is the most recommended starting point due to its broad applicability[4][5]. Columns like the Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are excellent choices[2][7]. A standard starting mobile phase is n-Hexane/Isopropanol (90:10, v/v) at a flow rate of 0.5 to 1.0 mL/min with the column temperature set to 25 °C [2].

Q2: What is the specific role of different alcohol modifiers (e.g., isopropanol vs. ethanol) in the mobile phase? A2: The type of alcohol modifier can alter the selectivity of the separation. Alcohols interact with the CSP primarily through hydrogen bonding. The difference in size, polarity, and structure between isopropanol, ethanol, and methanol can change the way they interact with the chiral selector, thereby influencing how the enantiomers are resolved[8]. Sometimes, simply switching from isopropanol to ethanol can significantly improve a separation or even invert the elution order[2].

Q3: Can I invert the elution order of the enantiomers? A3: Yes, this is often possible and can be beneficial in preparative chromatography to elute the desired enantiomer first. For polysaccharide-based columns, changing the alcohol modifier (e.g., isopropanol to ethanol) can sometimes invert the elution order[2]. For "Pirkle-type" columns, which are covalently bonded, using a column packed with the opposite enantiomer of the chiral selector will reliably invert the elution order[9].

Q4: What UV detection wavelength should I use for phenylpropanols? A4: Phenylpropanols contain a phenyl group, which is a UV chromophore. A common, robust detection wavelength is 254 nm . However, for maximum sensitivity, it is best to determine the wavelength of maximum absorbance from a UV spectrum of your compound, which is often in the lower range of 210-220 nm [2].

Data & Protocols

Table 1: Starting Mobile Phase Conditions for Phenylpropanol Analogs

This table provides robust starting points for method development based on typical conditions for structurally similar compounds.

CompoundChiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)
1-Phenyl-1-propanolQuinidine Carbamate-basedHexane/Ethyl AcetateNot Specified
1-Phenyl-2-propanolCCOF 5 / CCOF 6Hexane/Isopropanol (99:1)0.2
2-Phenyl-1-propanolChiralcel® OD-Hn-Hexane/Isopropanol (90:10)0.5

(Data synthesized from sources[2][3][10])

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol details a step-by-step methodology for optimizing the alcohol modifier concentration.

Objective: To determine the optimal percentage of alcohol modifier for baseline resolution of phenylpropanol enantiomers.

Materials:

  • HPLC system with UV detector and column oven[2].

  • Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)[2].

  • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA)[2].

  • Racemic phenylpropanol standard, dissolved in mobile phase at ~1 mg/mL.

Workflow Diagram:

Caption: Step-by-step workflow for mobile phase modifier optimization.

Procedure:

  • Mobile Phase Preparation: Prepare three mobile phase compositions:

    • MP-A: n-Hexane / Isopropanol (95:5, v/v)

    • MP-B: n-Hexane / Isopropanol (90:10, v/v)

    • MP-C: n-Hexane / Isopropanol (85:15, v/v) Ensure all solvents are properly degassed.

  • Initial Equilibration: Install the chiral column and set the column oven to 25 °C. Equilibrate the system with MP-B (90:10) at 1.0 mL/min until a stable baseline is achieved (minimum 20 minutes).

  • Analysis 1 (90:10): Inject 10 µL of the racemic standard. Record the chromatogram and calculate the resolution (Rs) between the two enantiomer peaks.

  • Equilibration 2 (95:5): Switch the mobile phase to MP-A (95:5). Re-equilibrate for at least 15-20 minutes.

  • Analysis 2 (95:5): Inject the standard again. Record the chromatogram and calculate the resolution. Expect longer retention times.

  • Equilibration 3 (85:15): Switch the mobile phase to MP-C (85:15). Re-equilibrate for at least 15-20 minutes.

  • Analysis 3 (85:15): Inject the standard. Record the chromatogram and calculate the resolution. Expect shorter retention times.

  • Data Evaluation: Compare the resolution values from the three runs. The mobile phase that provides baseline separation (Rs ≥ 1.5) with a reasonable analysis time is the optimal choice. If resolution is still insufficient, this protocol can be combined with flow rate or temperature optimization.

References

Technical Support Center: Stereochemical Stability of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

<_ _="-- part 1 -->

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of racemization in 2-Methyl-1-phenylpropan-1-ol. Maintaining the stereochemical integrity of this chiral alcohol is critical for its application as a key building block in asymmetric synthesis.[1][2] This resource is designed to help you diagnose and solve common issues encountered during reactions involving this valuable compound.

I. Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you might encounter during your experiments that suggest a loss of enantiomeric purity.

Question 1: My reaction product, which should be a single enantiomer of an ester derived from this compound, is showing significant racemization after chiral HPLC analysis. The reaction was conducted under acidic conditions. What is the likely cause and how can I fix it?

Answer:

The most probable cause of racemization under acidic conditions is the formation of a resonance-stabilized benzylic carbocation intermediate.[3][4] this compound, being a secondary benzylic alcohol, is particularly susceptible to SN1-type reactions where the hydroxyl group is protonated, leaves as a water molecule, and generates a planar, achiral carbocation.[4][5] Subsequent nucleophilic attack can then occur from either face of the carbocation, leading to a racemic mixture.

Causality Workflow: Acid-Catalyzed Racemization

cluster_0 Mechanism of Racemization Chiral_Alcohol (R)-2-Methyl-1-phenylpropan-1-ol Protonation Protonation of -OH (H+ Catalyst) Chiral_Alcohol->Protonation Oxonium_Ion Protonated Alcohol (Good Leaving Group) Protonation->Oxonium_Ion Loss_of_Water Loss of H2O (Rate-Determining Step) Oxonium_Ion->Loss_of_Water Carbocation Planar Benzylic Carbocation (Achiral Intermediate) Loss_of_Water->Carbocation Nucleophilic_Attack Nucleophilic Attack (e.g., from solvent or reagent) Carbocation->Nucleophilic_Attack Racemic_Product Racemic Mixture (R)- and (S)-Product Nucleophilic_Attack->Racemic_Product

Caption: Acid-catalyzed racemization via a planar carbocation.

Troubleshooting Steps & Solutions:

  • Avoid Strong Acids: Replace strong Brønsted acids (e.g., H₂SO₄, HCl, TsOH) with milder activation methods. If acid catalysis is necessary, consider using weaker acids or heterogeneous acid catalysts like Dowex 50W-X8 resin, which can sometimes reduce side reactions.[3]

  • Lower Reaction Temperature: Temperature directly influences the rate of carbocation formation. Reducing the temperature can significantly slow down the SN1 pathway.[3] Reactions involving benzylic alcohols with electron-donating groups are particularly sensitive and may racemize even at 0°C.[3][6]

  • Use Non-Ionizing Solvents: Employ solvents that are less capable of stabilizing a carbocation intermediate. Switch from polar protic solvents (like water or ethanol) to less polar aprotic solvents (like dichloromethane, THF, or toluene).

  • Protect the Alcohol: The most robust solution is to protect the hydroxyl group before subjecting the molecule to harsh conditions.[7][8] The alcohol can be converted into a derivative that is stable to the reaction conditions and then deprotected at the end of the synthesis.

Question 2: I am performing an oxidation of this compound to the corresponding ketone, but I am recovering unreacted starting material that is partially racemized. What's happening?

Answer:

This issue often arises in oxidation reactions that are reversible or involve intermediates that can facilitate racemization. Some metal-based oxidants can catalyze a dehydrogenation-hydrogenation equilibrium.[3] This process proceeds through the achiral ketone intermediate. While the goal is to form the ketone, an incomplete reaction allows the ketone to be reduced back to the alcohol, but without stereocontrol, leading to a racemic mixture.

Ruthenium complexes, for example, are known to be excellent catalysts for the racemization of secondary alcohols via this pathway, even at room temperature.[9][10][11]

Troubleshooting Steps & Solutions:

  • Choose an Irreversible Oxidant: Employ an oxidant that operates under non-reversible conditions. Reagents like those used in Swern or Dess-Martin periodinane (DMP) oxidations are generally not reversible and are less likely to cause racemization of the starting material.

  • Drive the Reaction to Completion: Ensure the reaction goes to completion to minimize the amount of unreacted starting material exposed to racemizing conditions. This can be achieved by adjusting stoichiometry, reaction time, or temperature (while balancing the risk of other side reactions).

  • Analyze Catalyst Compatibility: If using a catalytic oxidation system, verify that the catalyst itself does not also promote racemization under the reaction conditions. Review literature on the chosen catalyst system for its compatibility with chiral secondary alcohols.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about proactively preventing racemization during the planning and execution of experiments.

Question 3: What is the single most effective strategy to prevent racemization of this compound in a multi-step synthesis?

Answer:

The most effective and broadly applicable strategy is the use of protecting groups .[8][12] By converting the hydroxyl group into a stable ether or ester, you effectively "turn off" its reactivity and prevent the formation of the problematic carbocation intermediate.

Workflow: Using a Silyl Ether Protecting Group

cluster_1 Protection-Deprotection Strategy Chiral_Alcohol (R)-2-Methyl-1-phenylpropan-1-ol Protection Protection Step (e.g., TBSCl, Imidazole) Chiral_Alcohol->Protection Protected_Alcohol Protected Alcohol (TBS Ether) Protection->Protected_Alcohol Reaction Desired Reaction (Acidic, Basic, etc.) Protected_Alcohol->Reaction Intermediate Product with Protecting Group Reaction->Intermediate Deprotection Deprotection Step (e.g., TBAF) Intermediate->Deprotection Final_Product Final Product with (R)-Stereocenter Intact Deprotection->Final_Product

Caption: A typical protection/deprotection workflow.

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Notes
tert-Butyldimethylsilyl EtherTBDMS or TBSTBS-Cl, Imidazole, DMFTBAF (fluoride source); Acetic AcidStable to base, mild acid, many oxidizing/reducing agents.[8][13]
Tetrahydropyranyl EtherTHPDihydropyran (DHP), p-TsOH (cat.)Mild aqueous acid (e.g., PPTS, AcOH)Stable to base, organometallics, and nucleophiles.[7][8]
Benzyl EtherBnNaH, then BnBrCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, and many redox reagents.[7]

Question 4: How can I quantitatively assess if racemization has occurred?

Answer:

The gold standard for quantifying the enantiomeric purity (and thus, the extent of racemization) is Chiral High-Performance Liquid Chromatography (HPLC) .[3][14]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: The choice of the Chiral Stationary Phase (CSP) is critical. For benzylic alcohols like this compound, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often highly effective.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[15]

  • Typical HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.[15]

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier is common for normal-phase chromatography. A typical starting point is n-Hexane/Isopropanol (90:10, v/v).[15]

    • Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min. Lower flow rates can sometimes improve resolution.[15]

    • Column Temperature: Maintain a constant temperature using a column oven, typically 25°C.[15]

    • Detection: Use a UV detector. The phenyl group allows for detection at wavelengths like 254 nm or, for higher sensitivity, around 210 nm.[15]

  • Data Analysis:

    • Inject a racemic standard of this compound to determine the retention times of both the (R) and (S) enantiomers.

    • Inject your sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = (|A_major - A_minor| / (A_major + A_minor)) * 100

Question 5: Are there any reaction conditions that are generally "safe" for preserving the stereochemistry of this compound without needing a protecting group?

Answer:

Yes, reactions that avoid the generation of a carbocation at the stereocenter are generally considered "safe." These include:

  • Base-catalyzed reactions: Reactions performed under basic conditions (e.g., deprotonation with NaH to form an alkoxide for an SN2 reaction) do not typically threaten the stereocenter of the alcohol.

  • Reactions at other sites: If you are performing a reaction on a different part of the molecule that does not involve the chiral center or require harsh conditions (strong acid, high heat), the stereochemistry should remain intact.

  • Specific enzymatic reactions: Biocatalytic methods, such as resolutions using lipases, are highly stereoselective and operate under mild conditions, preserving the integrity of the chiral center.[16][17] In fact, biocatalysis is a preferred method for the green synthesis of enantiopure (R)-2-methyl-1-phenylpropan-1-ol.[18]

Ultimately, the stability of the stereocenter is dictated by the reaction mechanism. Always consider the potential for carbocation formation. If an SN1 pathway is possible, even as a minor side reaction, the risk of racemization is present.[5]

References

Challenges in the scale-up production of enantiopure 2-Methyl-1-phenylpropan-1-ol.

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Scale-Up Production of Enantiopure 2-Methyl-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges in the scale-up production of enantiopure this compound. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions to assist you in your experimental endeavors. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding of the process.

I. Troubleshooting Guide: Common Issues in Scale-Up Production

Scaling up the synthesis of a chiral molecule like this compound from the lab bench to pilot or manufacturing scale often presents a unique set of challenges.[1] This section provides a systematic approach to identifying and resolving common problems.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Enantiomeric Excess (% ee) 1. Suboptimal Catalyst Performance: The chosen chiral catalyst or ligand may not be ideal for the specific substrate or reaction conditions at a larger scale.[2] 2. Racemization: The product may be racemizing under the reaction or workup conditions.[2] 3. Inaccurate Analytical Method: The chiral HPLC or GC method may not be properly validated, leading to erroneous % ee values.[3]1. Catalyst Screening & Optimization: Re-evaluate the catalyst loading and consider screening a panel of chiral catalysts or ligands. Even minor structural changes can significantly impact stereoselectivity. 2. Condition Optimization: Investigate the effect of temperature, pressure, and reaction time on enantioselectivity. Lowering the temperature can often improve the % ee by increasing the energy difference between the diastereomeric transition states. 3. Analytical Method Validation: Rigorously validate your chiral analytical method. Ensure baseline separation (Rs > 1.5) of the enantiomers and verify accuracy and precision with known standards.[3]
Inconsistent Yields Between Batches 1. Reagent Quality and Purity: Trace impurities in starting materials, solvents, or catalysts can have a magnified negative effect at a larger scale.[2][3] 2. Mixing and Mass Transfer Issues: Inadequate mixing in a larger reactor can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics and selectivity. 3. Heat Transfer Limitations: Exothermic or endothermic reactions that are easily managed at the lab scale can become problematic in larger vessels with a lower surface-area-to-volume ratio.[1]1. Stringent Quality Control: Implement rigorous quality control checks for all incoming raw materials. Consider repurifying critical reagents if necessary. 2. Reactor Engineering: Ensure the reactor is appropriately sized and equipped with an efficient agitation system to maintain homogeneity. Computational fluid dynamics (CFD) modeling can be a useful tool for optimizing mixing. 3. Thermal Management: Utilize a reactor with a well-designed heating/cooling jacket and monitor the internal temperature closely. For highly exothermic reactions, consider a semi-batch or continuous-flow setup to better control heat evolution.[1]
Difficulties in Product Isolation and Purification 1. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. 2. Crystallization Issues: If crystallization is used for purification, achieving a consistent crystal form and size can be challenging at scale. 3. Chromatographic Purification Challenges: Scaling up chiral chromatography can be expensive and time-consuming.[4][]1. Reaction Optimization: Revisit the reaction conditions to minimize byproduct formation. This may involve adjusting stoichiometry, temperature, or catalyst loading. 2. Crystallization Process Development: Systematically study the crystallization process, including solvent selection, cooling rate, and seeding strategy, to ensure a robust and reproducible method.[6][7] 3. Alternative Purification Techniques: Explore alternatives to chromatography, such as diastereomeric salt formation and resolution, or preferential crystallization if applicable.[6][8][9] For chromatographic methods, supercritical fluid chromatography (SFC) can be a more efficient and environmentally friendly option for large-scale chiral separations.[4][10][11]
Enzyme Deactivation in Biocatalytic Routes 1. Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit or deactivate the enzyme.[12][13] 2. Unfavorable Reaction Conditions: Deviations from the optimal pH, temperature, or solvent composition can lead to enzyme denaturation.[14] 3. Mechanical Stress: High shear forces from aggressive mixing in large reactors can damage the enzyme, particularly if it is immobilized.[15]1. Fed-Batch or Continuous Flow: Employ a fed-batch strategy to maintain a low, constant concentration of the substrate. Continuous flow reactors can also help to minimize product inhibition by continuously removing the product from the reaction mixture.[15] 2. Process Parameter Control: Tightly control the reaction parameters to maintain the enzyme's optimal operating conditions. 3. Immobilization and Reactor Design: Immobilizing the enzyme can enhance its stability.[15] Use low-shear agitation or consider alternative reactor designs like packed-bed reactors for immobilized enzymes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and scale-up of enantiopure this compound production.

Q1: What are the primary synthetic routes to enantiopure this compound?

A1: The two main strategies for obtaining enantiopure this compound are asymmetric synthesis and chiral resolution of a racemic mixture.

  • Asymmetric Synthesis: This approach directly produces the desired enantiomer from a prochiral precursor, most commonly through the asymmetric reduction of 2-methyl-1-phenylpropan-1-one.[16] This can be achieved using chiral chemical catalysts (e.g., those based on ruthenium or rhodium) or biocatalysts like ketoreductases.[17]

  • Chiral Resolution: This method involves separating the two enantiomers from a racemic mixture of this compound.[8] Common resolution techniques include:

    • Enzymatic Kinetic Resolution: A lipase or other hydrolase selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated alcohols.[18][19][20]

    • Diastereomeric Salt Formation: The racemic alcohol is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[6]

    • Preferential Crystallization: Under specific conditions, it may be possible to selectively crystallize one enantiomer from a supersaturated solution of the racemate.[8][9]

Q2: How do I choose between asymmetric synthesis and chiral resolution for my scale-up process?

A2: The choice between these two strategies depends on several factors, including cost, efficiency, and the desired enantiomeric purity.

Factor Asymmetric Synthesis Chiral Resolution
Theoretical Maximum Yield 100%50% (for kinetic resolution, unless the undesired enantiomer can be racemized and recycled)[21]
Atom Economy Generally higherLower, as one enantiomer is often discarded[8]
Process Complexity Can be simpler, with fewer stepsOften involves additional reaction and separation steps
Cost Chiral catalysts or enzymes can be expensive[22]Resolving agents can be costly, and the loss of 50% of the material impacts overall cost
Enantiomeric Purity Can achieve very high % ee directlyThe achievable % ee depends on the efficiency of the resolution method

Q3: What are the key considerations for scaling up a biocatalytic process using a ketoreductase?

A3: Scaling up a biocatalytic reduction requires careful attention to several factors to ensure efficiency and reproducibility.

  • Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH).[23] An efficient and cost-effective in-situ cofactor regeneration system is crucial for large-scale applications.[21][23]

  • Enzyme Stability and Immobilization: The operational stability of the enzyme is a key factor.[24][25] Immobilizing the enzyme on a solid support can improve its stability and allow for easier recovery and reuse, which is critical for process economics.[15]

  • Downstream Processing: The separation of the product from the aqueous reaction medium and the biocatalyst can be challenging.[14] Efficient extraction and purification methods need to be developed.

  • Green Chemistry Principles: Biocatalysis is often considered a "green" technology.[26] When scaling up, it's important to consider the overall environmental impact, including the energy consumption and waste generation of the entire process.[25][27]

III. Experimental Protocols & Visualizations

To provide a practical context, we have outlined a general protocol for the analytical validation of enantiomeric excess, a critical step in any chiral synthesis.

Protocol: Validation of Chiral HPLC Method for Enantiomeric Excess Determination
  • Objective: To validate a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of the enantiomeric excess (% ee) of this compound.

  • Materials:

    • Racemic this compound standard

    • Enantiopure standards of (R)- and (S)-2-Methyl-1-phenylpropan-1-ol (if available)

    • HPLC-grade solvents (e.g., hexane, isopropanol)

    • Chiral HPLC column

  • Procedure:

    • Method Development: Develop an isocratic HPLC method that provides baseline separation of the two enantiomers. Adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate to achieve a resolution (Rs) of greater than 1.5.

    • Specificity: Inject the individual enantiopure standards (if available) and the racemic standard to confirm the retention times of each enantiomer and ensure no interfering peaks are present.

    • Linearity: Prepare a series of solutions of the racemic standard at different concentrations. Inject each solution and plot the peak area versus concentration for each enantiomer. The relationship should be linear over the desired concentration range.

    • Accuracy: Prepare samples with known enantiomeric ratios by mixing the pure enantiomers in different proportions (e.g., 90:10, 75:25, 50:50). Analyze these samples and compare the measured % ee to the theoretical values.

    • Precision: Inject the same sample multiple times (e.g., n=6) and calculate the mean, standard deviation, and relative standard deviation (RSD) of the % ee values. The RSD should typically be less than 2%.[3]

  • Acceptance Criteria:

    • Resolution (Rs) > 1.5

    • Linearity (Correlation coefficient, R²) > 0.999

    • Accuracy within a predefined percentage of the theoretical value

    • Precision (RSD) < 2%

Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Low_ee start Low % ee Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical analytical_ok Method Validated? validate_analytical->analytical_ok analytical_ok->validate_analytical No reagents_catalyst Check Reagent & Catalyst Purity analytical_ok->reagents_catalyst Yes reagents_ok Purity Confirmed? reagents_catalyst->reagents_ok reagents_ok->reagents_catalyst No reaction_conditions Optimize Reaction Conditions (Temp, Time, etc.) reagents_ok->reaction_conditions Yes conditions_ok Improvement Seen? reaction_conditions->conditions_ok racemization Investigate Potential Racemization conditions_ok->racemization No end_success High % ee Achieved conditions_ok->end_success Yes end_fail Consult Further Expertise racemization->end_fail

Caption: A logical workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

IV. References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. --INVALID-LINK--

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  • ResearchGate. Spontaneous Resolution of Enantiomers by Crystallization: Insights from Computed Crystal Energy Landscapes | Request PDF. --INVALID-LINK--

  • Taylor & Francis Online. First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation. --INVALID-LINK--

  • ResearchGate. (PDF) Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. --INVALID-LINK--

  • ACS Publications. Optical resolution by direct crystallization of enantiomer mixtures. --INVALID-LINK--

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. --INVALID-LINK--

  • ACS Publications. Enantioenrichment by Crystallization. --INVALID-LINK--

  • LabRulez LCMS. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. --INVALID-LINK--

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  • Biosynth. (1R)-2-Methyl-1-phenylpropan-1-ol | 14898-86-3 | PAA89886. --INVALID-LINK--

  • PubMed Central. Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes. --INVALID-LINK--

  • Wiley Online Library. Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. --INVALID-LINK--

  • PubMed Central. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. --INVALID-LINK--

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC). --INVALID-LINK--

  • ResearchGate. Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry. --INVALID-LINK--

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  • Waters Corporation. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. --INVALID-LINK--

  • ACS Publications. Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. --INVALID-LINK--

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  • ResearchGate. Ultra-fast microscale purification of chiral racemates and achiral pharmaceuticals with analytical supercritical fluid chromatography. --INVALID-LINK--

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  • ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... --INVALID-LINK--

  • Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. --INVALID-LINK--

  • Thermo Fisher Scientific. 2-Methyl-1-phenyl-1-propanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals. --INVALID-LINK--

  • Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols. --INVALID-LINK--

  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. --INVALID-LINK--

  • Sigma-Aldrich. ChiPros Chiral Alcohols. --INVALID-LINK--

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. --INVALID-LINK--

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  • National Institutes of Health. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. --INVALID-LINK--

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References

Technical Support Center: Stability and Degradation of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1-phenylpropan-1-ol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into the stability and degradation pathways of this important chiral building block. Understanding these pathways is critical for ensuring the integrity of experiments, the purity of synthesized compounds, and the reliability of analytical results.

Core Concepts: Understanding the Stability Profile

This compound is a chiral secondary alcohol valued in organic synthesis for its role as a key intermediate.[1][2] Its stability is primarily dictated by the reactivity of its secondary benzylic alcohol group. The proximity of a phenyl group and an isopropyl group to the hydroxyl-bearing carbon creates a unique electronic and steric environment that influences its degradation pathways. The principal routes of degradation involve oxidation of the alcohol, acid-catalyzed dehydration, and potential molecular rearrangements.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[3][4]
Molecular Weight 150.22 g/mol [3][4]
Appearance Colorless liquid or white crystal[5]
Boiling Point ~195-198 °C[5]
Melting Point ~80-82 °C[5]
Solubility Soluble in many organic solvents; not miscible or difficult to mix in water.[2][5]
CAS Number 611-69-8 (for the racemate)[3][6]

Primary Degradation Pathways & Mechanisms

The structural features of this compound make it susceptible to specific chemical transformations under certain conditions. Researchers should be aware of these pathways to mitigate unwanted side reactions.

Oxidation to a Ketone

The secondary alcohol functionality can be readily oxidized to form the corresponding ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone).[1] This is a common transformation and can occur in the presence of various oxidizing agents or even slowly through aerial oxidation, particularly if exposed to heat, light, or metal catalysts.

Causality: The hydrogen on the carbinol carbon (the carbon attached to the -OH group) is susceptible to abstraction, leading to the formation of a carbonyl group. This is a classic reaction of secondary alcohols.

Oxidation_Pathway cluster_reactants Reactants cluster_products Products Reactant This compound (C₁₀H₁₄O) Product 2-Methyl-1-phenylpropan-1-one (C₁₀H₁₂O) Reactant->Product [O] (e.g., KMnO₄, H₂CrO₄)

References

Validation & Comparative

A Comparative Guide to the Determination of Absolute Configuration for 2-Methyl-1-phenylpropan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise—it is a critical requirement. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. 2-Methyl-1-phenylpropan-1-ol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of more complex molecules.[1] Establishing the absolute configuration of its stereogenic center is paramount for ensuring the stereochemical integrity of subsequent products.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the absolute configuration of this compound. We will move beyond procedural lists to explore the underlying principles, the rationale behind experimental choices, and the relative merits of each technique, empowering researchers to select the most appropriate method for their specific needs.

Core Methodologies: A Head-to-Head Comparison

The determination of absolute configuration for a chiral alcohol like this compound can be approached through several powerful techniques. The choice is often dictated by the sample's physical properties, the availability of standards, and the instrumentation at hand. We will compare four principal methods: NMR Spectroscopy via Mosher's Ester Analysis, Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy: The Mosher's Ester Method

The Mosher's ester method is one of the most widely used NMR techniques for deducing the absolute configuration of chiral secondary alcohols and amines.[2][3] It is a relative method that provides a self-validating system through the creation of diastereomeric derivatives.

Causality and Principle: The method's efficacy hinges on the anisotropic effect of the phenyl group in α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4] The alcohol of unknown configuration is esterified in separate reactions with the (R)- and (S)-enantiomers of an MTPA derivative (typically the acid chloride, MTPA-Cl).[5] This creates a pair of diastereomers. In the most stable conformation of these esters, the MTPA phenyl group and the trifluoromethyl group orient themselves to shield or deshield the protons of the substituents attached to the alcohol's stereocenter in a predictable manner. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS-ester - δR-ester) for protons on either side of the stereocenter, the absolute configuration can be reliably assigned.[3][6]

Experimental Protocol: Mosher's Ester Analysis

  • Sample Preparation: Ensure the this compound sample is pure and anhydrous.

  • Derivatization (Two Parallel Reactions):

    • Reaction A ((S)-MTPA Ester): In an NMR tube or small vial under an inert atmosphere (e.g., N₂ or Ar), dissolve ~1-5 mg of the alcohol in a deuterated solvent (e.g., 0.5 mL CDCl₃ or C₆D₆) containing a small amount of a non-nucleophilic base (e.g., pyridine or DMAP). Add a slight molar excess (~1.1 equivalents) of (R)-MTPA-Cl.

    • Reaction B ((R)-MTPA Ester): In a separate vessel, repeat the procedure from Step 2a using (S)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. Monitor by TLC or ¹H NMR until the alcohol starting material is fully consumed.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the crude (S)-MTPA and (R)-MTPA ester products.[5] It is also highly recommended to acquire 2D spectra (e.g., COSY, HSQC) to aid in unambiguous proton assignments.

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers, focusing on the protons of the isopropyl and phenyl groups attached to the stereocenter.

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR.

    • Apply the Mosher model: Protons with a positive Δδ value are located on one side of the plane defined by the C-O-C=O bond of the ester, while those with a negative Δδ value are on the other. This spatial distribution directly correlates to the R or S configuration of the original alcohol.[4][7]

Trustworthiness: The power of this method lies in its dual-validation approach. Preparing both diastereomers provides a robust internal check; the observed Δδ values should show a consistent pattern of positive and negative signs on opposite sides of the molecule.[5]

Mosher_Method_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Alcohol Pure 2-Methyl-1- phenylpropan-1-ol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Rxn 1 S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Rxn 2 Ester_S (S)-MTPA Ester R_MTPA->Ester_S Ester_R (R)-MTPA Ester S_MTPA->Ester_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R Calc Calculate Δδ (δS - δR) NMR_S->Calc NMR_R->Calc Assign Assign Absolute Configuration Calc->Assign

Caption: Workflow for Mosher's Ester Analysis.

Single-Crystal X-ray Crystallography

This is widely regarded as the definitive, "gold standard" method for determining molecular structure, including absolute configuration.[8][9] It provides an unambiguous three-dimensional map of the atoms in a molecule.

Causality and Principle: The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effect.[10] This subtle difference in how atoms scatter X-rays allows for the correct enantiomer to be distinguished from its mirror image, a value often quantified by the Flack parameter.[10]

Experimental Protocol: X-ray Crystallography

  • Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of an enantiomerically pure sample of this compound. This can be difficult for oils or flexible molecules.[11]

    • Expert Tip: If the parent alcohol fails to crystallize, derivatization to form a more rigid, crystalline solid (e.g., a p-bromobenzoate ester) is a common strategy. The heavy bromine atom also enhances the anomalous dispersion effect, making the absolute configuration determination more reliable. Co-crystallization with a "chaperone" molecule is another advanced approach.[11]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. Collect diffraction data over a full sphere of rotation.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration by refining the Flack parameter. A value close to 0 for a given configuration (and close to 1 for its inverse) indicates a confident assignment.[10]

Trustworthiness: When a high-quality crystal and diffraction data are obtained, the result is unequivocal.[9][12] It provides a complete and accurate picture of the molecular structure, serving as an absolute reference point.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that determines absolute configuration in the solution phase, thereby circumventing the need for crystallization.[13][14]

Causality and Principle: VCD measures the minute difference in the absorption of left- versus right-circularly polarized infrared light by a chiral molecule during vibrational transitions.[15] The resulting VCD spectrum is a unique spectroscopic "fingerprint" for each enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted from first-principles quantum mechanical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[13] A strong correlation between the experimental and calculated spectra confirms the assignment.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure alcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent IR band overlap.[13]

  • Spectral Acquisition: Measure the VCD and standard IR spectra of the sample on a dedicated VCD spectrometer. This typically involves several hours of signal averaging.[14][16]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., (R)-2-Methyl-1-phenylpropan-1-ol) using molecular mechanics or DFT.

    • For each low-energy conformer, calculate its geometry, vibrational frequencies, and VCD intensities using DFT.

    • Generate a final, Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed.[13]

Trustworthiness: The reliability of VCD is directly linked to the quality of the computational model. For flexible molecules, accurately accounting for all significant solution-phase conformers is crucial for a correct assignment.[13]

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical Sample Enantiopure Alcohol in Solution VCD_Spec Measure Experimental VCD Spectrum Sample->VCD_Spec Compare Compare Experimental and Predicted Spectra VCD_Spec->Compare Model Build 3D Model of (R)-Enantiomer DFT_Calc DFT Calculation (Conformers, Frequencies, VCD) Model->DFT_Calc Theory_Spec Generate Predicted (R)-VCD Spectrum DFT_Calc->Theory_Spec Theory_Spec->Compare Assign Assign Absolute Configuration Compare->Assign Decision_Tree Start Determine Absolute Configuration of This compound Q1 Can you grow a single crystal? Start->Q1 Q2 Is a certified standard available? Q1->Q2 No Xray Use X-Ray Crystallography (Gold Standard) Q1->Xray Yes Q3 Is derivatization acceptable? Q2->Q3 No HPLC Use Chiral HPLC (Relative Assignment) Q2->HPLC Yes VCD Use VCD Spectroscopy (Absolute, in solution) Q3->VCD No Mosher Use Mosher's Method (NMR) (Relative, self-validating) Q3->Mosher Yes Fail Re-evaluate Strategy VCD->Fail If calcs fail Mosher->Fail If spectra complex

References

A Senior Application Scientist's Guide to Calculating the Enantiomeric Excess (% ee) of 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity

In the realm of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The accurate determination of enantiomeric excess (% ee), a measure of the purity of a single enantiomer in a mixture, is therefore a cornerstone of modern chemical analysis.[2]

This guide provides an in-depth comparison of the primary analytical techniques for determining the % ee of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol that serves as an excellent model for many pharmaceutical intermediates. We will objectively compare the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the detailed, field-proven methodologies necessary for robust and reliable results in a research and development setting.

Methodology at a Glance: A Comparative Overview

The selection of an analytical method is a strategic decision based on factors like required accuracy, sensitivity, sample throughput, and available instrumentation.[3] Each technique operates on a distinct principle to differentiate the enantiomers of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy (with CDA)
Principle Differential interaction with a Chiral Stationary Phase (CSP) causing different retention times.[4]Separation of volatile enantiomers based on differential interaction with a chiral stationary phase.[1]Formation of diastereomers with a Chiral Derivatizing Agent (CDA), resulting in distinct NMR signals.[5]
Primary Output Chromatogram with two separated peaks for the enantiomers.Chromatogram with two separated peaks for the enantiomers.¹H or ¹⁹F NMR spectrum with distinct, integrable signals for each diastereomer.
Sample State Liquid (dissolved in mobile phase)Gas (volatile compounds, may require derivatization)Liquid (dissolved in deuterated solvent)
Key Advantage High versatility, accuracy, and well-established methods.High efficiency and resolution for volatile compounds.[6]Can provide structural information and does not require physical separation.
Common Challenge Method development can be time-consuming (screening columns and mobile phases).Analyte must be volatile or amenable to derivatization.Requires stoichiometric derivatization; CDA can be expensive.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for ee determination due to its robustness and broad applicability. The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[4]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (e.g., 1 mg/mL in Hexane/IPA) Filter Filter through 0.45 µm PTFE syringe filter Prep->Filter Inject Inject onto Chiral HPLC System Filter->Inject Separate Isocratic Elution (Separation on CSP) Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Area R, Area S) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for % ee determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as one coated with amylose tris(3,5-dimethylphenylcarbamate) is a common starting point for chiral alcohols.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical for normal-phase chiral separations. An exemplary starting condition is 95:5 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound (approx. 1 mg/mL) in the mobile phase to develop the method and identify retention times.

    • Prepare the enantioenriched sample at the same concentration.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times (t_R) and resolution (R_s) of the two enantiomers.

    • Inject the unknown sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

Data Analysis & % ee Calculation

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.[7]

Formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

Where:

  • Area_major is the peak area of the enantiomer present in a larger amount.

  • Area_minor is the peak area of the enantiomer present in a smaller amount.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, Chiral GC offers exceptional resolving power and sensitivity.[1] The separation principle is analogous to HPLC, relying on a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column.[8]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dissolve Sample (e.g., 1 mg/mL in MTBE) Deriv Optional: Derivatize (e.g., Acetylation) Prep->Deriv Inject Inject into GC (Split Injection) Deriv->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for % ee determination by Chiral GC.

Detailed Experimental Protocol: Chiral GC
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: A column with a derivatized β-cyclodextrin stationary phase is often effective.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector: 250 °C, Split mode (e.g., 50:1).[3]

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.[3] This program must be optimized to achieve baseline separation.

  • Detector: FID at 280 °C.

  • Sample Preparation:

    • Prepare a solution of the sample (approx. 1 mg/mL) in a volatile solvent like methyl tert-butyl ether (MTBE).

    • Expert Note: While this compound is sufficiently volatile, derivatization to its acetate or trifluoroacetate ester can sometimes improve peak shape and resolution. This must be validated to ensure no racemization occurs during the derivatization step.

Data Analysis & % ee Calculation

The calculation is identical to the HPLC method, using the integrated peak areas from the GC chromatogram.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This powerful technique does not separate the enantiomers but converts them into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[9] The Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) method is a classic and reliable approach for chiral alcohols.[10]

Principle of Mosher's Ester Analysis

An enantioenriched sample of this compound is reacted with a single enantiomer of a CDA (e.g., (R)-MTPA-Cl). This reaction forms a mixture of two diastereomeric esters. Since these are different compounds, protons near the newly formed ester linkage will experience different chemical environments, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original alcohol.[11][12]

Workflow for NMR/Mosher's Ester Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve Alcohol in Pyridine-d5 React Add (R)-MTPA-Cl (React to completion) Prep->React Acquire Acquire Spectrum (¹H or ¹⁹F NMR) React->Acquire Spectrum Obtain Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for % ee determination by NMR using a CDA.

Detailed Experimental Protocol: Mosher's Ester Analysis
  • Instrumentation: High-field NMR spectrometer (400 MHz or higher).[3]

  • Materials:

    • This compound sample (approx. 5 mg).

    • (R)-MTPA-Cl (Mosher's acid chloride, >99% ee).

    • Anhydrous deuterated solvent (e.g., Pyridine-d5 or CDCl₃ with a non-nucleophilic base like DMAP).

  • Procedure (in an NMR tube):

    • Dissolve the alcohol sample in ~0.6 mL of anhydrous Pyridine-d5 in a clean, dry NMR tube.

    • Acquire a preliminary ¹H NMR spectrum of the starting material.

    • Add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl to the NMR tube.

    • Cap the tube, mix gently, and allow the reaction to proceed to completion (monitor by NMR; typically 30-60 minutes). The reaction must be quantitative to ensure the measured diastereomeric ratio reflects the initial enantiomeric ratio.

  • Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

    • Identify a well-resolved proton signal close to the chiral center (e.g., the carbinol proton -CH(O)- or the isopropyl methyl protons) that shows clear separation for the two diastereomers.

    • Expert Tip: ¹⁹F NMR is often superior. The -CF₃ group of the Mosher's ester gives a strong, simple singlet for each diastereomer in a region of the spectrum that is free from other signals, making integration highly accurate.[9]

Data Analysis & % ee Calculation

The enantiomeric excess is calculated from the integrals of the well-resolved signals corresponding to each diastereomer.

Formula: % ee = (|Integral_major - Integral_minor|) / (Integral_major + Integral_minor) * 100

Conclusion: Selecting the Optimal Method

The determination of the enantiomeric excess of this compound can be reliably achieved by Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy.

  • Chiral HPLC is the most versatile and is often the default method in quality control and research due to its high accuracy and directness.[6]

  • Chiral GC is a powerful alternative, especially when high throughput and sensitivity are required for a volatile compound.

  • Chiral NMR with a derivatizing agent like Mosher's acid is an invaluable tool, particularly in a research setting where absolute configuration may also need to be determined and when developing new synthetic methods.[10]

The ultimate choice depends on the specific experimental context, including sample properties, available equipment, and the specific goals of the analysis. A validated, well-documented method is essential for ensuring data integrity and advancing drug development with confidence.

References

Navigating Chirality: A Comparative Guide to Asymmetric Synthesis and Enzymatic Resolution for 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective production of chiral molecules is of paramount importance. The biological activity of a drug is often confined to a single enantiomer, rendering the other inactive or, in some cases, detrimental. 2-Methyl-1-phenylpropan-1-ol is a valuable chiral building block, and its enantiomerically pure forms are crucial for the synthesis of more complex molecules.[1][2] This guide provides an in-depth comparison of two prominent strategies for obtaining enantiopure this compound: asymmetric synthesis and enzymatic resolution. We will delve into the mechanistic underpinnings, present experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The Imperative of Enantiomeric Purity

The distinct three-dimensional arrangement of enantiomers leads to differential interactions with other chiral molecules, a critical factor in their biological activity.[3] For drug development professionals, the synthesis of single-enantiomer compounds is not merely an academic exercise but a regulatory and safety necessity. This guide is intended to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy for chiral alcohols like this compound.

Asymmetric Synthesis: A Direct Approach to Chirality

Asymmetric synthesis aims to create the desired stereocenter from a prochiral precursor, offering a direct and often highly efficient route to a single enantiomer.[1] A prevalent strategy for producing enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] This transformation can be achieved using chiral catalysts or stoichiometric chiral reducing agents.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation involves the use of a chiral metal complex to deliver hydrogen to the carbonyl group of the ketone with high stereocontrol. This method is highly atom-economical and can provide excellent enantiomeric excess (e.e.).

Experimental Protocol: Catalytic Asymmetric Hydrogenation of 2-Methyl-1-phenyl-1-propanone

  • Catalyst Preparation: A chiral phosphine ligand, such as (R)-BINAP, is complexed with a ruthenium(II) precursor, for example, [RuCl2(p-cymene)]2, in a suitable solvent like toluene under an inert atmosphere.

  • Reaction Setup: In a high-pressure reactor, 2-methyl-1-phenyl-1-propanone is dissolved in a solvent such as methanol. The pre-formed chiral catalyst is then added.

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas (typically 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until complete conversion of the ketone is observed by techniques like TLC or GC.

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The e.e. of the product is determined by chiral HPLC or GC analysis.

Visualizing the Asymmetric Synthesis Workflow

cluster_AS Asymmetric Synthesis Workflow Prochiral_Ketone Prochiral Ketone (2-Methyl-1-phenyl-1-propanone) Asymmetric_Reduction Catalytic Asymmetric Hydrogenation Prochiral_Ketone->Asymmetric_Reduction Chiral_Catalyst Chiral Catalyst (e.g., Ru-(R)-BINAP) Chiral_Catalyst->Asymmetric_Reduction Hydrogen H₂ Gas Hydrogen->Asymmetric_Reduction Enantiopure_Alcohol Enantiopure Alcohol ((R)- or (S)-2-Methyl-1-phenylpropan-1-ol) Asymmetric_Reduction->Enantiopure_Alcohol Purification Purification (Column Chromatography) Enantiopure_Alcohol->Purification Final_Product Final Product (>99% e.e.) Purification->Final_Product

Caption: Workflow for Asymmetric Synthesis.

Enzymatic Resolution: Harnessing Nature's Selectivity

Enzymatic resolution provides a "green" and highly selective alternative for obtaining enantiopure compounds.[1][4] This method involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For chiral alcohols, lipases are commonly employed due to their stability in organic solvents and broad substrate specificity.[5]

Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, a racemic mixture of this compound is subjected to an enzymatic reaction, typically a transesterification with an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

A recent study highlighted the "green synthesis" of (R)-2-methyl-1-phenylpropan-1-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101 for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one, achieving over 99% enantiomeric excess.[4] This approach combines the benefits of asymmetric synthesis (direct production of the desired enantiomer) with the advantages of biocatalysis.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Methyl-1-phenylpropan-1-ol

  • Reaction Setup: Racemic this compound is dissolved in a non-polar organic solvent such as hexane or toluene.[6]

  • Enzyme and Acyl Donor Addition: An immobilized lipase, for instance, Novozym 435 (Candida antarctica lipase B), and an acyl donor, commonly vinyl acetate, are added to the solution.[5][6] Molecular sieves may be added to remove the water formed during the reaction.[5]

  • Reaction Monitoring: The reaction mixture is incubated at a controlled temperature (e.g., 30-50 °C) with gentle agitation. The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of the acylated alcohol and the unreacted alcohol is separated by column chromatography.

  • Hydrolysis of the Ester (Optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol using a mild base, such as sodium carbonate, to obtain the other enantiomer of this compound in high enantiomeric purity.

Visualizing the Enzymatic Resolution Workflow

cluster_ER Enzymatic Resolution Workflow Racemic_Alcohol Racemic Alcohol ((R,S)-2-Methyl-1-phenylpropan-1-ol) Enzymatic_Reaction Enantioselective Acylation Racemic_Alcohol->Enzymatic_Reaction Lipase Lipase (e.g., Novozym 435) Lipase->Enzymatic_Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzymatic_Reaction Mixture Mixture of Products Enzymatic_Reaction->Mixture Separation Separation (Column Chromatography) Mixture->Separation Unreacted_Enantiomer Unreacted Enantiomer ((S)-Alcohol) Separation->Unreacted_Enantiomer Acylated_Enantiomer Acylated Enantiomer ((R)-Ester) Separation->Acylated_Enantiomer Hydrolysis Hydrolysis Acylated_Enantiomer->Hydrolysis Other_Enantiomer Other Enantiomer ((R)-Alcohol) Hydrolysis->Other_Enantiomer

Caption: Workflow for Enzymatic Resolution.

Comparative Performance Analysis

ParameterAsymmetric Synthesis (Catalytic Hydrogenation)Enzymatic Resolution (Lipase-Catalyzed)
Theoretical Max. Yield 100%50% (for one enantiomer)
Enantiomeric Excess (e.e.) Typically >95%, often >99%Can achieve >99% for both enantiomers
Key Reagents Chiral metal catalysts, H₂ gasRacemic substrate, enzyme, acyl donor
Reaction Conditions Often requires high pressure and inert atmosphereMild conditions (ambient pressure, moderate temp.)
Atom Economy HighLower due to the need for an acyl donor
"Green" Chemistry Aspect Can be high with efficient catalystsGenerally considered "greener" due to biocatalyst
Substrate Scope Can be broad, but catalyst may need optimizationBroad for lipases, but enzyme screening is often necessary
Separation of Products Purification from catalyst and solventSeparation of unreacted enantiomer and product is required

Conclusion and Future Outlook

Both asymmetric synthesis and enzymatic resolution are powerful strategies for obtaining enantiopure this compound, each with its own set of advantages and disadvantages. Asymmetric synthesis, particularly catalytic asymmetric hydrogenation, offers a direct route with high theoretical yields and excellent enantioselectivity. However, it may require specialized equipment for handling high-pressure reactions and the use of expensive and potentially toxic metal catalysts.

Enzymatic resolution, on the other hand, operates under mild conditions and utilizes biodegradable catalysts, aligning well with the principles of green chemistry.[4] While the theoretical maximum yield for a single enantiomer is 50% in a standard kinetic resolution, the unreacted enantiomer can also be recovered with high purity. The development of dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can overcome this yield limitation.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and the desired enantiomer. For large-scale industrial production, the high efficiency and atom economy of asymmetric catalysis are often favored. For applications where mild conditions and environmental considerations are paramount, enzymatic methods present an attractive alternative. The continued development of novel chiral catalysts and engineered enzymes will undoubtedly further enhance the capabilities of both approaches, providing even more efficient and sustainable routes to enantiomerically pure compounds.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Profiling 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral directing group is paramount to achieving high stereoselectivity. Chiral alcohols, a cornerstone of this field, serve as versatile tools, functioning as precursors to catalysts, chiral auxiliaries, and key stereogenic building blocks. This guide provides an in-depth comparison of 2-methyl-1-phenylpropan-1-ol with other prominent chiral alcohols, offering experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Central Role of Chiral Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly in the pharmaceutical industry where the physiological activity of a molecule is often dictated by its stereochemistry. Chiral alcohols are instrumental in this pursuit, primarily through two main strategies:

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other.

  • Chiral Ligands and Catalysts: Chiral alcohols are frequently used as precursors for chiral ligands that coordinate to a metal center, forming a chiral catalyst. These catalysts can then effect a wide range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity.[3][4]

This guide focuses on the utility of this compound and provides a comparative analysis against other well-established chiral alcohols to highlight its unique attributes and potential applications.

Featured Molecule: (1R)-2-Methyl-1-phenylpropan-1-ol

(1R)-2-Methyl-1-phenylpropan-1-ol is a chiral secondary alcohol that has gained attention as a versatile chiral building block.[5] Its structure, featuring a phenyl and an isopropyl group attached to the stereogenic carbinol center, provides a distinct steric environment that can be exploited in asymmetric synthesis.[6]

One of the most efficient methods for its preparation is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[5] Biocatalytic methods, utilizing whole-cell Lactobacillus paracasei BD101, have been developed for the green synthesis of (R)-2-methyl-1-phenylpropan-1-ol, achieving high yields and excellent enantiomeric excess (>99% ee).[7]

Comparative Analysis in Asymmetric Reductions

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3][4] The performance of catalysts derived from different chiral alcohols can be compared using a benchmark reaction, such as the reduction of acetophenone.

The Corey-Bakshi-Shibata (CBS) Reduction

A prominent method for asymmetric ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[8][9] This catalyst is typically generated in situ from a chiral β-amino alcohol and a borane source. The catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer.[8][9]

The precursor to the catalyst, the chiral amino alcohol, is often derived from natural amino acids. For instance, (S)-α,α-diphenyl-2-pyrrolidinemethanol, derived from (S)-proline, is a common precursor for the CBS catalyst.

Table 1: Comparison of Chiral Alcohols/Amino Alcohols as Precursors in the Asymmetric Reduction of Acetophenone

Chiral PrecursorCatalyst SystemReductantYield (%)ee (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolOxazaborolidine (CBS)BH₃·THF~97>98 (R)[10]
(1R,2S)-NorephedrineOxazaborolidineBH₃·THFHigh~90 (R)[10]
Chiral Lactam AlcoholIn situ OxazaborolidineBH₃·THF9598 (R)[10]
(1S,2R)-2-Amino-1,2-diphenylethanolRu(II) ComplexIsopropanol9897 (S)[11]

While this compound itself is not a β-amino alcohol and therefore not a direct precursor for the standard CBS catalyst, its structural analogues highlight the importance of the steric and electronic environment around the chiral center in achieving high enantioselectivity. The bulky substituents on the chiral precursors in Table 1 are crucial for creating a well-defined chiral pocket in the catalyst.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of ketones.[4] This method often utilizes ruthenium (II) complexes with chiral diphosphine and diamine ligands.[3] The chiral ligands, which can be derived from chiral alcohols and amines, are responsible for the stereochemical control.

For instance, catalysts derived from chiral amino alcohols like (1S,2R)-2-amino-1,2-diphenylethanol have shown excellent performance in the asymmetric transfer hydrogenation of aryl ketones.[11]

Comparison with Other Classes of Chiral Alcohols

Terpene-Derived Chiral Auxiliaries: (-)-8-Phenylmenthol

(-)-8-Phenylmenthol is a well-known chiral auxiliary derived from the terpene (-)-menthol.[] Its bulky phenyl group provides effective facial shielding in a variety of reactions, including Diels-Alder reactions and conjugate additions.[13][14] In the Diels-Alder reaction of (-)-8-phenylmenthol acrylate ester, the auxiliary effectively blocks one face of the dienophile, leading to high diastereoselectivity.[1]

While both this compound and 8-phenylmenthol possess a phenyl group, the overall rigidity and steric profile of the terpene-based auxiliary are different, which can lead to different levels of stereocontrol in specific applications.

C₂-Symmetric Diols: BINOL and TADDOL

1,1'-Bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) are C₂-symmetric chiral diols that are widely used as ligands in asymmetric catalysis.[15]

  • BINOL: BINOL and its derivatives are exceptional ligands for a vast array of reactions, including Diels-Alder reactions, carbonyl additions, and reductions.[16] The axial chirality of the BINOL scaffold creates a well-defined and highly effective chiral environment.

  • TADDOL: TADDOL-derived phosphoramidites and phosphonites are versatile ligands for enantioselective palladium-catalyzed C-H functionalization reactions.[17] Their modular structure allows for the fine-tuning of steric and electronic properties.[17]

Compared to these C₂-symmetric diols, this compound is a simpler, acyclic chiral alcohol. While it may not achieve the same level of enantioselectivity as BINOL or TADDOL in certain metal-catalyzed reactions, its ease of synthesis and modification could make it an attractive alternative for specific applications or as a starting point for the development of new chiral ligands.

Cyclic Chiral Auxiliaries: trans-2-Phenyl-1-cyclohexanol

trans-2-Phenyl-1-cyclohexanol is another powerful and readily available chiral auxiliary.[18][19] Its rigid cyclohexyl backbone and the presence of the phenyl group lead to effective stereodifferentiation in various reactions. It has been successfully employed in asymmetric alkylations and Diels-Alder reactions.[1]

The comparison between this compound and trans-2-phenyl-1-cyclohexanol highlights the influence of conformational rigidity on stereocontrol. The cyclic nature of trans-2-phenyl-1-cyclohexanol provides a more defined conformational preference, which can translate to higher diastereoselectivity in some cases.

Mechanistic Considerations and Experimental Protocols

The stereochemical outcome of a reaction is determined by the transition state energies of the competing diastereomeric pathways. The chiral alcohol, whether as part of an auxiliary or a ligand, influences these energies through steric and electronic interactions.

Visualizing the CBS Reduction Mechanism

The mechanism of the CBS reduction provides a clear example of how a chiral precursor directs the stereochemical outcome.

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Ketone Coordination cluster_2 Hydride Transfer cluster_3 Product Release Catalyst Oxazaborolidine Catalyst (1) Activated_Complex Catalyst-Borane Complex (2) Catalyst->Activated_Complex + BH₃ BH3 BH₃ Coordinated_Complex Coordinated Ketone Complex (3) Activated_Complex->Coordinated_Complex + Ketone Ketone Prochiral Ketone Transition_State Six-membered Transition State (4) Coordinated_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Workup

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.[8][9]

As depicted, the chiral oxazaborolidine catalyst coordinates with borane to form an activated complex. This complex then coordinates to the prochiral ketone in a sterically favored orientation, positioning the hydride for a face-selective transfer through a six-membered transition state.[8]

General Protocol for Asymmetric Ketone Reduction

The following is a representative, generalized protocol for the asymmetric reduction of a ketone using a chiral catalyst system.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • Chiral catalyst precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Borane source (e.g., BH₃·THF solution)

  • Anhydrous solvent (e.g., THF)

  • Quenching agent (e.g., methanol)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst precursor (e.g., 5-10 mol%) in anhydrous THF.

  • Add the borane source (e.g., 1.0 M solution in THF) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the mixture for a specified time to allow for in situ catalyst formation.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Add a solution of the prochiral ketone in anhydrous THF dropwise to the catalyst solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Perform an appropriate workup (e.g., extraction with an organic solvent and washing with brine).

  • Purify the resulting chiral alcohol by column chromatography or distillation.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Note: This is a generalized protocol and specific conditions (temperature, reaction time, stoichiometry) must be optimized for each substrate and catalyst system.

Conclusion

This compound represents a valuable chiral alcohol with potential applications in asymmetric synthesis. While it may not always match the high levels of stereocontrol achieved with more complex and rigid chiral auxiliaries and ligands like 8-phenylmenthol, BINOL, or trans-2-phenyl-1-cyclohexanol, its straightforward structure and accessibility make it an attractive candidate for the development of new synthetic methodologies.

The choice of a chiral alcohol is ultimately dependent on the specific transformation, the nature of the substrate, and the desired level of stereoselectivity. This guide provides a framework for comparing and selecting the most appropriate chiral alcohol for a given synthetic challenge, emphasizing the importance of understanding the underlying mechanistic principles that govern asymmetric induction.

References

A Comparative Guide to Purity Assessment of 2-Methyl-1-phenylpropan-1-ol: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chiral intermediates like 2-Methyl-1-phenylpropan-1-ol is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to inform your method selection.

The Significance of Purity for Chiral Alcohols

This compound is a chiral secondary alcohol, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). In pharmaceutical applications, it's common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Therefore, purity assessment must address not only the chemical purity (the absence of other compounds) but also the enantiomeric purity (the relative amounts of the R- and S-enantiomers).

In the context of drug development, the International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances.[2][3][4][5] Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage.[2][4] A robust analytical method is therefore essential to ensure the safety and efficacy of the final drug product.

GC-MS: A Powerful Tool for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.[6] The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert gas).[7] The mass spectrometer then detects, identifies, and quantifies the separated components by measuring their mass-to-charge ratio.

Why Choose GC-MS?

The choice of GC-MS for purity assessment is underpinned by several key advantages:

  • High Resolution and Sensitivity: Capillary GC columns offer excellent separation efficiency, allowing for the detection and quantification of trace-level impurities.

  • Specificity: The mass spectrometer provides structural information, enabling confident identification of known and unknown impurities.[6]

  • Versatility: A wide range of chiral stationary phases are available for the separation of enantiomers.[8]

Experimental Protocol: Chiral GC-MS for Purity Assessment of this compound

This protocol outlines a general procedure for the determination of both chemical and enantiomeric purity. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[7]

Materials and Reagents
  • This compound sample

  • Reference standards for (R)- and (S)-2-Methyl-1-phenylpropan-1-ol (if available)

  • High-purity solvent for sample dilution (e.g., dichloromethane or hexane)

  • Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Mass Spectrometer: (If used) Capable of electron ionization (EI) and full scan data acquisition.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 200 °C at 5 °C/min, hold for 5 min. (This is a starting point and should be optimized).

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Scan Range: m/z 40-300

Sample Preparation

Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Data Analysis
  • Chemical Purity: Determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: Tentative identification of impurities can be achieved by comparing their mass spectra to a commercial library (e.g., NIST).[2]

  • Enantiomeric Purity: Calculated as the enantiomeric excess (% ee) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification (MS Library) Chromatogram->Identification Quantification Purity & % ee Calculation Integration->Quantification Method_Selection Start Start: Purity Assessment of this compound AnalyteProperties Is the analyte volatile and thermally stable? Start->AnalyteProperties GCMS Primary Method: Chiral GC-MS AnalyteProperties->GCMS Yes HPLC Alternative/Orthogonal Method: Chiral HPLC AnalyteProperties->HPLC No SFC Alternative Method: Chiral SFC AnalyteProperties->SFC Yes/No (Versatile) ImpurityType Are impurities volatile or non-volatile? ImpurityType->GCMS:w Volatile ImpurityType->HPLC Non-volatile GCMS->ImpurityType End End: Method Selected GCMS->End HPLC->End SFC->End

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Methyl-1-phenylpropan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective quantification of chiral molecules is a critical aspect of pharmaceutical development and quality control. The enantiomers of a chiral active pharmaceutical ingredient (API) can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for their separation and quantification are paramount. This guide provides an in-depth comparison of the primary analytical techniques for the validation of methods to quantify the enantiomers of 2-Methyl-1-phenylpropan-1-ol, a key chiral intermediate.

Due to the limited availability of comprehensive, publicly accessible validation data specifically for this compound, this guide will leverage established methodologies and representative data from the closely related structural analog, 2-phenyl-1-propanol, to illustrate the principles and performance of each technique. This approach provides a scientifically grounded framework for developing and validating a suitable analytical method.

The Criticality of Enantioselective Analysis

The spatial arrangement of atoms in a chiral molecule, such as this compound, can lead to distinct interactions with chiral biological systems like enzymes and receptors.[1] Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization of the enantiomeric purity of chiral drug substances.[1][2] This underscores the necessity for validated analytical methods that can accurately and precisely quantify the individual enantiomers.

Comparative Overview of Analytical Techniques

The three primary chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[3][4] The choice of technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[5]Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.[5][6]Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.[3][4]
Primary Output Chromatogram with separated peaks for each enantiomer.[5]Chromatogram with separated peaks for each enantiomer.[5]Chromatogram with separated peaks for each enantiomer.
Advantages High resolution and accuracy, wide applicability to a broad range of compounds, well-established methods.[2][5]High efficiency and resolution for volatile compounds, small sample volume required.[6]Generally faster analysis, reduced organic solvent consumption ("greener" chemistry), and often provides unique selectivity.[7][8]
Disadvantages Can require expensive chiral columns, method development can be time-consuming, and may use significant volumes of organic solvents.[5][7]The analyte must be volatile or require derivatization, which adds a step to the workflow and can introduce variability.[5]Requires specialized high-pressure equipment and expertise; method development can be complex.[8]

Experimental Design and Method Validation: A Representative HPLC Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[10] Below is a detailed, representative protocol for the validation of a chiral HPLC method for the quantification of this compound enantiomers, based on methodologies for similar compounds.

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Select Chiral Stationary Phase (CSP) & Optimize Mobile Phase Specificity Specificity & Selectivity Dev->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report End Validated Method Report->End

Caption: Workflow for HPLC Method Validation.

Representative HPLC Method Parameters
ParameterSpecification
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Analyte Concentration 0.5 mg/mL in mobile phase
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for a chiral purity method.

Validation ParameterDescriptionRepresentative Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution between enantiomers (Rs > 1.5) and no interference from blank at the retention times of the enantiomers.
Linearity The ability of the method to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 50% to 150% of the nominal concentration for the main enantiomer and from the LOQ to 150% for the impurity enantiomer.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery for the main enantiomer; 95.0% to 105.0% for the impurity enantiomer.[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) remains > 1.5 and peak symmetry is maintained.
Representative Validation Data (Hypothetical for this compound)

The following tables present hypothetical validation data for a chiral HPLC method for this compound, based on typical performance for similar compounds.

Table: Linearity

Concentration (µg/mL) Peak Area (Arbitrary Units)
5 12,550
10 25,100
25 62,750
50 125,500
75 188,250

| Correlation Coefficient (r²) | 0.9998 |

Table: Accuracy (% Recovery)

Concentration Level Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
80% 40 39.8 99.5
100% 50 50.3 100.6

| 120% | 60 | 59.5 | 99.2 |

Table: Precision (Repeatability)

Injection Peak Area
1 125,600
2 126,100
3 125,800
4 124,900
5 125,500
6 126,300
Mean 125,700
Standard Deviation 496.6

| %RSD | 0.39% |

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, GC and SFC offer distinct advantages in certain scenarios.

Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for volatile and thermally stable compounds like this compound.

Workflow for Chiral GC Method Development

Start Racemic Analyte Derivatization Derivatization (Optional) Start->Derivatization Column_Selection Select Chiral GC Column (e.g., Cyclodextrin-based) Derivatization->Column_Selection Temp_Prog Optimize Temperature Program Column_Selection->Temp_Prog Flow_Rate Optimize Carrier Gas Flow Rate Temp_Prog->Flow_Rate Validation Method Validation Flow_Rate->Validation End Separated Enantiomers Validation->End

Caption: Workflow for Chiral GC Method Development.

Key Considerations for Chiral GC:

  • Volatility: this compound is sufficiently volatile for direct GC analysis.

  • Stationary Phase: Cyclodextrin-based chiral stationary phases are highly effective for separating chiral alcohols.[6]

  • Performance: Chiral GC can offer very high resolution and sensitivity, often with shorter run times than HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and LC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[3][4]

Advantages of SFC for Chiral Separations:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid separations.[7]

  • Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[7]

  • Unique Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same chiral stationary phase.

Conclusion

The validation of an analytical method for the quantification of this compound enantiomers is a critical step in ensuring the quality and safety of pharmaceutical products. While Chiral HPLC remains a gold standard due to its versatility and robustness, Chiral GC and SFC present compelling alternatives, particularly in terms of speed and reduced environmental impact.

The choice of the optimal technique will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. The validation framework presented in this guide, in accordance with ICH guidelines, provides a comprehensive approach to ensure that the selected method is fit for its intended purpose, delivering accurate and reliable data for this important chiral intermediate.

References

Spectroscopic Comparison of (R)- and (S)-Enantiomers of 2-Methyl-1-phenylpropan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chiral molecules, the differentiation and characterization of enantiomers are of paramount importance, particularly in the pharmaceutical and fine chemical industries where the biological activity of a compound is often exclusive to a single enantiomer. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol with significant applications in asymmetric synthesis. We will delve into three powerful spectroscopic techniques for chiral discrimination: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Solvating Agents (CSAs). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methods for the analysis of chiral molecules.

The Essence of Chirality and Spectroscopic Interrogation

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit distinct behavior when interacting with other chiral entities, including polarized light. This differential interaction forms the basis of chiroptical spectroscopic techniques like VCD and ECD. In an achiral environment, the NMR spectra of enantiomers are identical. However, the introduction of a chiral auxiliary, such as a chiral solvating agent, creates a diastereomeric environment, leading to distinguishable NMR signals for each enantiomer.

Vibrational Circular Dichroism (VCD): A Fingerprint of Absolute Configuration

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[1] This technique provides a rich, three-dimensional view of the molecule's stereochemistry, making it a powerful tool for determining the absolute configuration of chiral molecules in solution.[2][3]

Expected Spectral Characteristics for this compound

The VCD spectra of the (R)- and (S)-enantiomers of this compound are expected to be perfect mirror images of each other, exhibiting equal magnitude but opposite signs for their Cotton effects (CEs). Their corresponding infrared (IR) spectra, however, will be identical. Key vibrational modes to interrogate would include the O-H stretch, C-H stretches of the stereogenic center and the phenyl group, and various bending and skeletal modes in the fingerprint region. The specific sign and intensity of the VCD bands are exquisitely sensitive to the molecule's absolute configuration and conformational preferences.

Experimental Protocol for VCD Analysis

A robust VCD analysis involves a combination of experimental measurement and quantum chemical calculations.

  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure or enriched sample in a suitable achiral solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

  • Instrumentation: Utilize a dedicated VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light.[2]

  • Data Acquisition: Record the VCD and IR spectra simultaneously. The VCD spectrum is obtained by taking the difference between the absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ).

  • Computational Modeling: To assign the absolute configuration, perform ab initio quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers. The spectrum of the other enantiomer is simply the inverse.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good correlation in terms of sign and relative intensity of the bands allows for the unambiguous assignment of the absolute configuration.[2][6]

VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_comp Computational Analysis cluster_assign Assignment Sample Chiral Sample (5-15 mg) Solution Sample Solution (~0.1 M) Sample->Solution Solvent Achiral Solvent (e.g., CDCl3) Solvent->Solution VCD_Spec VCD Spectrometer Solution->VCD_Spec Spectra Experimental IR & VCD Spectra VCD_Spec->Spectra Comparison Compare Experimental & Calculated Spectra Spectra->Comparison DFT_Calc DFT Calculation (e.g., Gaussian) Calc_R Calculated VCD for (R)-enantiomer Calc_S Calculated VCD for (S)-enantiomer Calc_R->Comparison Calc_S->Comparison AC Absolute Configuration Assignment Comparison->AC

VCD workflow for absolute configuration determination.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.[7] This technique is particularly sensitive to the spatial arrangement of chromophores, functional groups that absorb UV-Vis light. The phenyl group in this compound serves as an excellent chromophore for ECD analysis.

Expected Spectral Characteristics for this compound

Similar to VCD, the ECD spectra of the (R)- and (S)-enantiomers of this compound will be mirror images of each other. The ECD spectrum will exhibit Cotton effects corresponding to the electronic transitions of the phenyl chromophore. The sign and intensity of these Cotton effects are directly related to the absolute configuration at the stereogenic center adjacent to the phenyl ring. While specific experimental data for this molecule is scarce, studies on similar aromatic chiral molecules provide a basis for what to expect.[8]

Experimental Protocol for ECD Analysis
  • Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the enantiomerically pure or enriched sample in a transparent, achiral solvent (e.g., methanol, acetonitrile, hexane). The choice of solvent can influence the spectrum and should be reported.

  • Instrumentation: Use a commercial ECD spectrometer. The instrument measures the difference in absorbance of left and right circularly polarized light (ΔA) as a function of wavelength.

  • Data Acquisition: Record the ECD spectrum over the appropriate UV-Vis wavelength range for the phenyl chromophore (typically 200-300 nm).

  • Data Presentation: ECD data is often presented as the difference in molar absorptivity (Δε = εₗ - εᵣ) versus wavelength.

  • Absolute Configuration Assignment: The absolute configuration can be assigned by comparing the experimental spectrum to that of a known standard, by applying empirical rules such as the exciton chirality method (if applicable), or, most reliably, by comparison with quantum chemically calculated ECD spectra.[8][9]

ECD Experimental Workflow

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Chiral Sample Solution Dilute Solution (10⁻³-10⁻⁵ M) Sample->Solution Solvent UV-Vis Transparent Achiral Solvent Solvent->Solution ECD_Spec ECD Spectrometer Solution->ECD_Spec ECD_Spectrum Experimental ECD Spectrum ECD_Spec->ECD_Spectrum Comparison Comparison with Reference/Calculation ECD_Spectrum->Comparison AC_EE Absolute Configuration & Enantiomeric Excess Comparison->AC_EE

ECD workflow for chiral analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Resolving Enantiomeric Signals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, the NMR spectra of enantiomers are identical. However, by adding a chiral solvating agent (CSA), a diastereomeric interaction is induced, leading to the differentiation of NMR signals for the (R) and (S) enantiomers.[4][10] This method is convenient as it does not require derivatization of the analyte.[10]

Expected Spectral Characteristics for this compound

Upon addition of a suitable CSA to a solution of racemic or scalemic this compound, the transient formation of diastereomeric solvates will cause the NMR signals of the two enantiomers to become non-equivalent. The most pronounced chemical shift differences (Δδ) are often observed for the protons closest to the stereogenic center, such as the carbinol proton (CH-OH) and the protons on the phenyl ring. The magnitude of the chemical shift non-equivalence depends on the nature of the CSA, the solvent, the temperature, and the concentration of both the analyte and the CSA.[10]

Table 1: Potential Chiral Solvating Agents for Alcohols

Chiral Solvating Agent (CSA)Typical SolventKey Interactions
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)CDCl₃Hydrogen bonding, π-π stacking
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidCD₃ODHost-guest complexation, hydrogen bonding
(R)- or (S)-t-Butylphenylphosphinothioic acidCDCl₃Hydrogen bonding, steric interactions
Experimental Protocol for NMR with CSAs
  • Sample Preparation:

    • Prepare a solution of the chiral alcohol (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Incrementally add a solution of the chosen CSA to the NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum after each addition of the CSA.

    • Monitor the spectra for the splitting of signals corresponding to the two enantiomers.

  • Optimization:

    • The degree of signal separation can be optimized by adjusting the molar ratio of CSA to analyte, the concentration, and the temperature.

  • Quantification:

    • Once sufficient resolution is achieved, the enantiomeric excess (ee) can be determined by integrating the separated signals of the two enantiomers.

NMR with CSA Experimental Workflow

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Titration cluster_analysis Data Analysis Analyte Chiral Alcohol (5-10 mg) NMR_Tube Sample in NMR Tube Analyte->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube CSA Chiral Solvating Agent Titration Add CSA Incrementally CSA->Titration NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Initial_Spectrum Initial ¹H NMR NMR_Spec->Initial_Spectrum Initial_Spectrum->Titration Final_Spectrum Final ¹H NMR with Signal Separation Titration->Final_Spectrum Integration Integrate Separated Signals Final_Spectrum->Integration EE_Calc Calculate Enantiomeric Excess Integration->EE_Calc

NMR with CSA workflow for enantiomeric excess determination.

Comparative Summary

Table 2: Comparison of Spectroscopic Techniques for Chiral Analysis of this compound

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Solvating Agents (CSAs)
Principle Differential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of transient diastereomeric complexes
Primary Application Absolute configuration determinationAbsolute configuration and enantiomeric purityEnantiomeric excess (ee) determination
Sample Requirement 5-15 mg0.1-1 mg5-10 mg
Key Advantage Rich structural information from vibrational modesHigh sensitivity for molecules with strong chromophoresDirect quantification of enantiomers without derivatization
Limitation Requires computational modeling for absolute configurationLimited to molecules with UV-Vis chromophoresSignal separation can be challenging and requires optimization
Data Output Mirror-image spectra for enantiomersMirror-image spectra for enantiomersSeparated signals for enantiomers in a single spectrum

Conclusion

The spectroscopic analysis of the (R) and (S) enantiomers of this compound can be effectively achieved through VCD, ECD, and NMR with chiral solvating agents. VCD and ECD provide elegant methods for the determination of absolute configuration, with the expectation of mirror-image spectra for the two enantiomers. NMR spectroscopy with the addition of a chiral solvating agent offers a practical and direct approach for quantifying the enantiomeric composition of a sample. The choice of technique will depend on the specific analytical goal, the amount of sample available, and the instrumentation at hand. A comprehensive characterization of a chiral compound often benefits from the application of multiple spectroscopic methods, providing a self-validating system for confirming its stereochemical integrity.

References

A Comparative Guide to the Synthesis of 2-Methyl-1-phenylpropan-1-ol: Benchmarking Green Routes Against Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols is a cornerstone of modern organic chemistry. 2-Methyl-1-phenylpropan-1-ol, a valuable chiral building block, is no exception. Its efficient and stereoselective synthesis is of paramount importance. This guide provides an in-depth technical comparison of traditional and green synthetic routes to this alcohol, offering objective analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a chiral secondary alcohol with significant applications in the synthesis of pharmaceuticals and other fine chemicals. The presence of a stereocenter dictates its interaction with other chiral molecules, making the synthesis of single enantiomers crucial for many applications. This guide will explore and contrast the classical Grignard reaction with modern, greener alternatives, including biocatalysis and asymmetric transfer hydrogenation.

Traditional Synthesis: The Grignard Reaction

The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1] For the preparation of this compound, a common approach involves the reaction of a phenyl Grignard reagent with isobutyraldehyde.

Experimental Protocol: Grignard Synthesis

This protocol is based on a procedure outlined in patent literature, which describes an efficient synthesis from chlorobenzene and isobutyraldehyde.[2]

Step 1: Formation of Phenylmagnesium Chloride

  • Under an inert nitrogen atmosphere, add magnesium turnings and an additive (such as a zinc-sodium alloy) to an ether-based solvent (e.g., tetrahydrofuran) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heat the mixture to reflux.

  • Slowly add chlorobenzene dropwise to the refluxing mixture and continue to reflux for 2-4 hours to form the phenylmagnesium chloride Grignard reagent.

Step 2: Reaction with Isobutyraldehyde

  • To the freshly prepared Grignard reagent, add isobutyraldehyde dropwise while maintaining reflux. The molar ratio of isobutyraldehyde to chlorobenzene should be approximately 1-1.2:1.

  • Continue to reflux for an additional 0.5-1.5 hours after the addition is complete.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to room temperature (10-30°C).

  • Filter the reaction mixture to recover any unreacted magnesium.

  • Carefully add the filtrate to a stirred, cooled aqueous acid solution (e.g., 10-20% sulfuric acid or a saturated ammonium chloride solution) for hydrolysis.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

A reported yield for this process is up to 91.1%, with a purity exceeding 99%.[2]

Causality and Limitations

The Grignard reaction is a powerful tool due to the high nucleophilicity of the organomagnesium reagent. However, it suffers from several drawbacks. The reaction is highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[1] Furthermore, the use of stoichiometric amounts of magnesium and the generation of significant magnesium salt waste contribute to a poor atom economy and a high E-factor, hallmarks of less environmentally friendly processes.

Green Synthesis Routes: A Sustainable Approach

In response to the growing need for sustainable chemical manufacturing, several "green" alternatives to traditional methods have been developed. These routes often utilize catalytic processes, milder reaction conditions, and generate less waste.

Biocatalytic Reduction of 2-Methyl-1-phenylpropan-1-one

Biocatalysis has emerged as a powerful green chemistry tool, offering high selectivity under mild, aqueous conditions.[3][4] The enantioselective reduction of the corresponding ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone), using whole-cell biocatalysts is a prime example. A particularly effective method utilizes the bacterium Lactobacillus paracasei BD101.[5][6][7]

This protocol is adapted from a published study on the gram-scale synthesis of (R)-2-methyl-1-phenylpropan-1-ol.[5][8]

Step 1: Biocatalyst Culture

  • Cultivate Lactobacillus paracasei BD101 in an appropriate growth medium.

Step 2: Bioreduction

  • In a suitable reaction vessel, combine the cultured whole cells with a buffered aqueous solution (pH 6.5).

  • Add 2-methyl-1-phenylpropan-1-one to the cell suspension.

  • Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 48 hours.

Step 3: Product Extraction and Purification

  • After the reaction is complete, extract the product from the aqueous medium using an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

This biocatalytic method has been reported to achieve a 92% yield with an excellent enantiomeric excess of >99% for the (S)-enantiomer.[6]

The high enantioselectivity of this method is attributed to the specific enzymatic machinery within the Lactobacillus paracasei cells, which preferentially reduces the ketone to one enantiomer of the alcohol. This approach is inherently green as it operates in water at ambient temperature and pressure, avoiding the use of hazardous reagents and solvents. The catalyst is biodegradable, and the process generates minimal waste.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another elegant and efficient green method for the synthesis of chiral alcohols.[9][10] This technique typically employs a transition metal catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand (e.g., Ru-TsDPEN, a Noyori-type catalyst), and a benign hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[11][12][13]

Step 1: Catalyst Activation (if necessary)

  • In an inert atmosphere, a pre-catalyst such as [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (R,R)-TsDPEN) are stirred in the hydrogen donor solvent (e.g., isopropanol with a small amount of base like potassium hydroxide, or a 5:2 mixture of formic acid and triethylamine).

Step 2: Asymmetric Reduction

  • To the activated catalyst solution, add 2-methyl-1-phenylpropan-1-one.

  • Stir the reaction mixture at a specified temperature (often near room temperature) until the reaction is complete (monitored by TLC or GC).

Step 3: Work-up and Purification

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Noyori-type catalysts are known to provide high yields (often >95%) and excellent enantioselectivities (typically >98% ee) for a wide range of aromatic ketones.[9][13]

The high efficiency and enantioselectivity of ATH stem from the well-defined chiral environment created by the metal-ligand complex, which directs the hydrogen transfer to one face of the ketone. This method is considered green due to the use of catalytic amounts of the metal complex, the use of relatively benign hydrogen donors, and typically mild reaction conditions.

Quantitative Comparison of Synthesis Routes

To objectively compare these methods, we can utilize established green chemistry metrics such as Atom Economy and Environmental Factor (E-Factor).

  • Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product.[15]

  • E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[9]

MetricGrignard ReactionBiocatalytic ReductionAsymmetric Transfer Hydrogenation
Starting Materials Chlorobenzene, Isobutyraldehyde, Mg2-Methyl-1-phenylpropan-1-one, Glucose (for cell growth), Water2-Methyl-1-phenylpropan-1-one, Isopropanol (or HCOOH/NEt₃)
Typical Yield ~91%[2]~92%[6]>95% (expected)[9][13]
Enantioselectivity Racemic (without chiral modifiers)>99% ee[6]>98% ee (expected)[9][13]
Atom Economy LowHighHigh
E-Factor HighLowLow
Reaction Conditions Anhydrous, RefluxAqueous, 30°C, Ambient PressureMild, often Room Temperature
Catalyst Stoichiometric MgWhole-cell biocatalystCatalytic Ru-complex
Safety & Hazards Flammable ether, reactive Grignard reagentGenerally safe, aqueous mediaFlammable solvents, but generally safer than Grignard

Visualizing the Synthetic Workflows

To further clarify the processes, the following diagrams illustrate the key steps in each synthetic route.

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Reaction & Work-up Chlorobenzene Chlorobenzene Phenylmagnesium_Chloride Phenylmagnesium_Chloride Chlorobenzene->Phenylmagnesium_Chloride + Mg, Ether Mg Mg Mg->Phenylmagnesium_Chloride Ether Ether Hydrolysis Hydrolysis Phenylmagnesium_Chloride->Hydrolysis + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Hydrolysis Product This compound Hydrolysis->Product H₃O⁺

Caption: Workflow for the Grignard synthesis of this compound.

Biocatalytic_Reduction Ketone 2-Methyl-1-phenylpropan-1-one Incubation Incubation (30°C, 48h, pH 6.5) Ketone->Incubation Biocatalyst L. paracasei BD101 Biocatalyst->Incubation Extraction Extraction Incubation->Extraction Product (S)-2-Methyl-1-phenylpropan-1-ol Extraction->Product

Caption: Biocatalytic reduction of 2-methyl-1-phenylpropan-1-one.

Asymmetric_Transfer_Hydrogenation Ketone 2-Methyl-1-phenylpropan-1-one Reaction Asymmetric Reduction Ketone->Reaction Catalyst Ru-TsDPEN Catalyst->Reaction H_Donor Isopropanol H_Donor->Reaction Product Chiral this compound Reaction->Product

Caption: Asymmetric transfer hydrogenation of 2-methyl-1-phenylpropan-1-one.

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the application, including scale, desired stereochemistry, and available resources.

  • The Grignard reaction remains a viable, high-yielding method for producing the racemic alcohol, particularly when enantioselectivity is not a concern. However, its poor green chemistry metrics make it less desirable for sustainable manufacturing.

  • Biocatalytic reduction offers an exceptionally green and highly enantioselective route to the (S)-alcohol. It is an excellent choice for applications requiring high optical purity and where environmental impact is a primary consideration.

  • Asymmetric transfer hydrogenation represents a versatile and efficient catalytic approach that can provide access to either enantiomer of the alcohol with high selectivity and yield, depending on the choice of chiral ligand. It strikes a balance between the robustness of traditional chemical synthesis and the green credentials of biocatalysis.

For modern drug development and fine chemical synthesis, where enantiopurity and sustainability are increasingly critical, the adoption of green synthesis routes such as biocatalysis and asymmetric transfer hydrogenation is strongly recommended. These methods not only align with the principles of green chemistry but also offer superior control over stereochemistry, leading to higher quality products and more efficient processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary commitment is to scientific integrity and discovery. This commitment, however, is fundamentally reliant on a bedrock of safety. Handling any chemical reagent requires a diligent and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Methyl-1-phenylpropan-1-ol (CAS No. 611-69-8), focusing on the rationale behind each procedural choice to ensure a self-validating system of laboratory safety.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a substance is the critical first step in designing a robust safety protocol. For this compound, our approach must be conservative due to its specific hazard profile.

  • Known Hazard: Combustibility: The primary, well-documented hazard is its classification as a Category 4 Combustible Liquid.[1] This means that while it doesn't ignite readily at ambient temperatures, it poses a fire risk if exposed to heat or ignition sources.[1][2] All handling and storage procedures must mitigate this risk by ensuring separation from open flames, hot surfaces, and spark-generating equipment.[1][2]

  • Potential Hazards and Toxicological Ambiguity: Critically, the toxicological properties of this compound have not been fully investigated.[1] However, data for a closely related stereoisomer, (1S)-2-methyl-1-phenylpropan-1-ol, indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] In the absence of comprehensive data for the specific reagent, the principles of prudent practice, as outlined by the National Research Council, dictate that we treat it as potentially hazardous to the skin, eyes, and respiratory system. This conservative stance informs our stringent PPE recommendations.

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific task. The following table summarizes the recommended PPE levels for handling this compound.

TaskEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Routine Handling & Dispensing (<100 mL) Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[1][4]Nitrile or neoprene gloves, fully buttoned laboratory coat.Not required if handled within a certified chemical fume hood.
Weighing/Transferring Large Quantities (>100 mL) Chemical splash goggles and a full-face shield.[5]Chemical-resistant gloves (nitrile or neoprene), flame-resistant lab coat or chemical-resistant apron.Recommended to be performed within a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]
Spill Cleanup Chemical splash goggles and a full-face shield.[5]Chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.A NIOSH-approved air-purifying respirator with organic vapor cartridges is required for large spills or in poorly ventilated areas.[5]
Waste Handling & Disposal Chemical splash goggles.[1]Chemical-resistant gloves and lab coat.Not typically required if handling sealed, properly labeled waste containers in a well-ventilated area.
Eye and Face Protection

The potential for serious eye irritation necessitates robust protection.[3]

  • Minimum Requirement: At all times when handling this chemical, wear chemical splash goggles that provide a complete seal around the eyes, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Elevated Risk: For operations involving larger volumes or a significant risk of splashing (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face.[5]

Skin and Body Protection

Given the potential for skin irritation, preventing contact is paramount.[3]

  • Gloves: Handle with chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] Nitrile or neoprene gloves are appropriate choices. Before each use, visually inspect gloves for any signs of degradation or puncture. Remove and dispose of gloves immediately if contamination occurs, washing hands thoroughly.

  • Lab Coat: A clean, fully buttoned laboratory coat is mandatory to protect skin and personal clothing from incidental contact. For large-scale operations, a flame-resistant or chemical-resistant apron provides an additional layer of protection.

Respiratory Protection

While respiratory protection is not required under normal use conditions with adequate engineering controls, its necessity is dictated by the operational environment.[1]

  • Engineering Controls First: The primary method of respiratory protection is the use of proper ventilation, such as a certified chemical fume hood.[5]

  • When Respirators are Required: If ventilation is inadequate, if aerosols may be generated, or during the cleanup of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges must be used.[4][5] All personnel requiring respirator use must be part of a respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.

Operational Protocol: Safe Handling from Start to Finish

A protocol is only as effective as its execution. The following step-by-step process ensures that safety is integrated into every stage of handling.

Step 1: Pre-Handling & Preparation
  • Consult the SDS: Before any new or non-routine procedure, review the manufacturer's Safety Data Sheet (SDS).[5]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest emergency eyewash station and safety shower before beginning work.[5]

  • Assemble PPE: Gather all necessary PPE as determined by your risk assessment (see table above). Inspect each item for damage.

Step 2: Donning PPE

This sequence is designed to minimize contamination.

  • Put on the laboratory coat and fasten it completely.

  • Put on chemical splash goggles.

  • Put on the face shield (if required).

  • Wash hands thoroughly.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Prep Confirm Fume Hood Operation & Locate Safety Equipment Transfer Transfer Reagent Slowly to Minimize Splashing Prep->Transfer Begin Work Seal Keep Container Tightly Sealed When Not in Use Transfer->Seal Ground Ground/Bond Containers During Large Transfers Seal->Ground If applicable Decontaminate Decontaminate Work Surface Seal->Decontaminate End Work Ground->Decontaminate End Work Waste Segregate & Seal Hazardous Waste Decontaminate->Waste

Caption: Core workflow for handling this compound.

Step 4: Doffing and Disposal of Contaminated PPE

This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove chemical splash goggles.

  • Lab Coat: Remove the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency & Disposal Plans

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all heat and ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material (e.g., sand, diatomaceous earth). Do not use combustible materials like paper towels.

  • Collect: Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1][2] Use spark-proof tools for collection.[4]

Waste Disposal

All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated disposable PPE, must be treated as hazardous waste.[1]

  • Containment: Store waste in a clearly labeled, tightly sealed container.

  • Regulations: Disposal must be carried out by a licensed chemical destruction plant or via controlled incineration, in strict accordance with all local, regional, and national hazardous waste regulations.[4]

  • Prohibition: Do not discharge this chemical or its contaminated materials into drains or sewer systems.[1][4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.